Glyoxal bis(diallyl acetal)
Description
The exact mass of the compound Tetraallyloxyethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glyoxal bis(diallyl acetal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxal bis(diallyl acetal) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(OCC=C)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067526 | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16646-44-9, 29895-12-3 | |
| Record name | Tetrakis(allyloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
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| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |
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| Record name | Tetra(allyloxy)ethane | |
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| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |
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| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
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| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |
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Foundational & Exploratory
"Glyoxal bis(diallyl acetal) chemical properties and structure"
An In-depth Technical Guide to Glyoxal (B1671930) bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical compound with significant potential in polymer chemistry and organic synthesis. Its structure, featuring four allyl groups, makes it an effective cross-linking agent and a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known applications, with a focus on presenting available technical data and outlining relevant experimental methodologies.
Chemical Structure and Identification
Glyoxal bis(diallyl acetal) is structurally characterized by a central ethane (B1197151) backbone with two geminal di(allyloxy) groups.
-
IUPAC Name: 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[1][2]
-
Synonyms: 1,1,2,2-Tetrakis(allyloxy)ethane, Tetraallyloxyethane[3][4]
-
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Glyoxal bis(diallyl acetal). The data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 155-160 °C at 25 mmHg | [1][5][6][7] |
| Density | 1.001 g/mL at 25 °C | [1][5][6][7] |
| Refractive Index (n20/D) | 1.4556 | [1][5][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][7] |
| Purity | > 90.0 % (GC) | [1] |
Synthesis
Glyoxal bis(diallyl acetal) is synthesized via the acid-catalyzed acetalization of glyoxal with diallyl alcohol. This reaction involves the nucleophilic addition of four equivalents of diallyl alcohol to the two carbonyl groups of glyoxal.
Logical Relationship: Synthesis Pathway
Caption: Acid-catalyzed synthesis of Glyoxal bis(diallyl acetal).
Experimental Protocol (General)
Materials:
-
Glyoxal (40% aqueous solution)
-
Diallyl alcohol
-
Anhydrous solvent (e.g., toluene (B28343) or cyclohexane (B81311) for azeotropic water removal)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a 40% aqueous solution of glyoxal and an excess of diallyl alcohol (a molar ratio of at least 15:1 alcohol to glyoxal is suggested for similar reactions).[9] The anhydrous solvent is added to facilitate azeotropic removal of water.
-
Catalyst Addition: A catalytic amount of the acid catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux. Water is continuously removed from the reaction via the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed or the reaction reaches equilibrium.
-
Work-up: The reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Glyoxal bis(diallyl acetal).
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Glyoxal bis(diallyl acetal) is not widely available in the public domain. However, the expected spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include multiplets for the vinyl protons (=CH- and =CH₂), a multiplet for the methine protons (-O-CH-O-), and a doublet for the allylic methylene (B1212753) protons (-O-CH₂-).
-
¹³C NMR: Expected signals would include peaks in the alkene region for the vinyl carbons, a peak for the acetal (B89532) carbon (-O-CH-O-), and a peak for the allylic methylene carbon. Acetal carbons typically appear in the 90-100 ppm range.
-
IR Spectroscopy: Key absorption bands would be expected for C=C stretching of the allyl groups, C-H stretching (alkene and alkane), and strong C-O stretching of the acetal linkages.
-
Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 254.32 would be expected. Fragmentation would likely involve the loss of allyloxy groups.
Applications and Reactivity
Glyoxal bis(diallyl acetal) is primarily used as a cross-linking agent in polymer chemistry.[4] The four terminal allyl groups can participate in polymerization reactions, such as thiol-ene reactions or free-radical polymerization, to form a cross-linked network. This is particularly useful for modifying polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose.
Experimental Workflow: Polymer Cross-linking
Caption: General workflow for cross-linking a polymer with Glyoxal bis(diallyl acetal).
Safety and Handling
Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[5][7][8]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[5][7]
-
Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501[5][7]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.[5][7]
Conclusion
Glyoxal bis(diallyl acetal) is a chemical intermediate with established utility as a cross-linking agent. While detailed characterization and specific synthetic protocols are not extensively documented in publicly accessible literature, its fundamental properties and general synthesis are understood. This guide provides a consolidated resource for researchers interested in the application and study of this compound, forming a basis for further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 6. Glyoxal [webbook.nist.gov]
- 7. Glyoxal [webbook.nist.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 10. EP0847976A1 - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]
"synthesis of Glyoxal bis(diallyl acetal) from glyoxal and diallyl alcohol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal (B1671930) bis(diallyl acetal), also known as 1,1,2,2-tetraallyloxyethane, is a valuable chemical intermediate with applications in various fields, including the cosmetic and pharmaceutical industries. Its structure, featuring four reactive allyl groups, makes it an attractive building block for the synthesis of more complex molecules and polymers. This technical guide provides an in-depth overview of the synthesis of Glyoxal bis(diallyl acetal) from the reaction of glyoxal with diallyl alcohol. It includes a detailed experimental protocol, a summary of the physicochemical properties of the product, and a discussion of the reaction mechanism and key process considerations.
Introduction
The formation of acetals from aldehydes and alcohols is a fundamental and widely utilized reaction in organic synthesis. This reaction is particularly important for the protection of carbonyl groups and for the creation of versatile intermediates. The synthesis of Glyoxal bis(diallyl acetal) involves the acid-catalyzed reaction of glyoxal with four equivalents of diallyl alcohol. The presence of the four allyl functionalities in the resulting molecule opens up a wide range of possibilities for subsequent chemical modifications, such as cross-linking, polymerization, and functional group transformations. This guide will detail a robust method for the preparation of this compound, based on established procedures for similar glyoxal acetals.
Physicochemical Properties
A summary of the key physical and chemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.
Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)
| Property | Value | Reference |
| CAS Number | 16646-44-9 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 155-160 °C at 25 mmHg | |
| Density | 1.001 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4556 | |
| SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C | [1] |
| InChI | InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | [1] |
| InChIKey | BXAAQNFGSQKPDZ-UHFFFAOYSA-N | [1] |
Synthesis of Glyoxal Bis(diallyl acetal)
The synthesis of Glyoxal bis(diallyl acetal) is achieved through the acid-catalyzed acetalization of glyoxal with diallyl alcohol. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the formation of the bisacetal.
Reaction Scheme
Caption: Acid-catalyzed synthesis of Glyoxal bis(diallyl acetal).
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of Glyoxal bis(diethyl acetal) and is expected to yield the desired product in high purity.[2]
Materials:
-
Glyoxal (40 wt.% solution in water)
-
Diallyl alcohol (Allyl alcohol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzene (B151609) (or Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium chloride (NaCl) solution
-
Methylene (B1212753) chloride (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add glyoxal (40 wt.% solution in water, 1 equivalent), diallyl alcohol (4.2 equivalents), p-toluenesulfonic acid monohydrate (0.03 equivalents), and benzene (or toluene) as the azeotroping solvent.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux for approximately 8 hours or until no more water is collected.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dilute the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Further dilute with a 10% aqueous sodium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation to obtain the pure Glyoxal bis(diallyl acetal). Collect the fraction boiling at 155-160 °C at 25 mmHg.
-
Caption: Experimental workflow for the synthesis of Glyoxal bis(diallyl acetal).
Reaction Mechanism
The formation of Glyoxal bis(diallyl acetal) proceeds through a series of acid-catalyzed nucleophilic additions and dehydrations.
Caption: Simplified reaction mechanism for the formation of Glyoxal bis(diallyl acetal).
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of glyoxal, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: A molecule of diallyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.
-
Protonation and dehydration: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion.
-
Second nucleophilic attack: A second molecule of diallyl alcohol attacks the oxonium ion, leading to the formation of the monoacetal after deprotonation.
-
Repeat: The process is repeated on the second carbonyl group of the glyoxal moiety to form the final Glyoxal bis(diallyl acetal).
Conclusion
The synthesis of Glyoxal bis(diallyl acetal) from glyoxal and diallyl alcohol is a straightforward and efficient process that utilizes a classic acid-catalyzed acetalization reaction. By following the detailed experimental protocol provided in this guide, researchers can reliably prepare this versatile chemical intermediate. The presence of four allyl groups makes Glyoxal bis(diallyl acetal) a highly attractive building block for the development of new materials and pharmaceuticals. Careful control of the reaction conditions, particularly the efficient removal of water, is crucial for achieving high yields of the desired product.
References
An In-depth Technical Guide to Glyoxal bis(diallyl acetal) (CAS: 16646-44-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyoxal (B1671930) bis(diallyl acetal), also known by its IUPAC name 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical intermediate with the CAS number 16646-44-9.[1] Its unique structure, featuring a central ethane (B1197151) backbone with four allyl ether groups, makes it a valuable building block in various fields of organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its primary applications, with a focus on its role as a cross-linking agent.
Chemical and Physical Properties
Glyoxal bis(diallyl acetal) is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)
| Property | Value | Reference |
| CAS Number | 16646-44-9 | [3][4] |
| Molecular Formula | C₁₄H₂₂O₄ | [1][3] |
| Molecular Weight | 254.32 g/mol | [1][3] |
| Density | 1.001 g/mL at 25 °C | [4][5] |
| Boiling Point | 155-160 °C at 25 mmHg | [4][5] |
| Refractive Index (n20/D) | 1.4556 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C | [3] |
Synthesis of Glyoxal bis(diallyl acetal): An Experimental Protocol
The synthesis of Glyoxal bis(diallyl acetal) is typically achieved through the acid-catalyzed acetalization of glyoxal with allyl alcohol. The following protocol is a representative procedure adapted from general methods for glyoxal diacetal synthesis.
3.1. Materials and Equipment
-
Glyoxal (40% aqueous solution)
-
Allyl alcohol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst 15) or p-toluenesulfonic acid
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Experimental Procedure
-
Reaction Setup: In a round-bottom flask, combine a 40% aqueous solution of glyoxal and allyl alcohol. The molar ratio of allyl alcohol to glyoxal should be at least 4:1 to favor the formation of the bis(acetal). A larger excess of allyl alcohol can be used to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of a strong acid catalyst. If using an acidic ion-exchange resin, it can be added directly to the reaction mixture. If using p-toluenesulfonic acid, a small molar percentage relative to glyoxal is sufficient.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the product. If a Dean-Stark apparatus is used, water generated during the reaction can be azeotropically removed with a suitable solvent to shift the equilibrium towards the product.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If an ion-exchange resin was used as the catalyst, it is removed by filtration. If a soluble acid catalyst was used, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure Glyoxal bis(diallyl acetal).
Applications
Glyoxal bis(diallyl acetal) is a valuable intermediate with applications in several industries.
-
Pharmaceutical and Cosmetic Industries: It serves as a building block in the synthesis of more complex molecules for active pharmaceutical ingredients (APIs) and in the formulation of cosmetic products.[1]
-
Polymer Chemistry: The presence of four allyl groups makes it an effective cross-linking agent for polymers containing hydroxyl groups, such as cellulose, polyvinyl alcohol (PVA), and starches.[4] This cross-linking enhances the mechanical properties, thermal stability, and water resistance of the materials.
4.1. Cross-Linking Mechanism
The cross-linking action of Glyoxal bis(diallyl acetal) is predicated on the reactivity of its allyl groups. In the presence of a suitable initiator (e.g., a radical initiator) and polymers with reactive sites (like hydroxyl groups), the allyl groups can undergo polymerization or addition reactions, forming a three-dimensional network. This process is crucial in modifying the properties of various polymers for specific applications.
Safety and Handling
Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Glyoxal bis(diallyl acetal) (CAS 16646-44-9) is a chemical compound with significant potential in organic synthesis and polymer modification. Its well-defined properties and reactivity make it a valuable tool for researchers and professionals in the pharmaceutical, cosmetic, and materials science fields. The experimental protocol provided in this guide offers a starting point for its synthesis, and the outlined applications highlight its utility as a versatile chemical intermediate and cross-linking agent. Further research into its applications may unveil new opportunities for this interesting molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 1,1,2,2-Tetraallyloxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,1,2,2-Tetraallyloxyethane, a significant crosslinking agent. The information is presented to be of maximal utility for research and development applications.
Core Physical and Chemical Properties
1,1,2,2-Tetraallyloxyethane, with the CAS number 16646-44-9, is a colorless to almost colorless clear liquid.[1] Its chemical formula is C14H22O4, and it has a molecular weight of 254.32 g/mol .[2][3] This compound is also known by several synonyms, including Tetra(allyloxy)ethane, Glyoxal tetraallyl acetal, and Tetrakis(allyloxy)ethane.[1][3][4] It is soluble in common organic solvents like methanol, ethanol, and benzene.[5]
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of 1,1,2,2-Tetraallyloxyethane that have been reported in the literature.
| Physical Property | Value | Conditions |
| Density | 1.001 g/mL | at 25 °C[1][2] |
| Boiling Point | 155-160 °C | at 25 mmHg[1][2] |
| Flash Point | >110 °C | |
| Vapor Pressure | 0.00245 mmHg | at 25 °C[2][4] |
| Refractive Index | 1.4556 |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 1,1,2,2-Tetraallyloxyethane are not extensively described in publicly available literature. The data presented in this guide are sourced from chemical suppliers and databases. However, standard methodologies for determining these properties are well-established in the field of chemistry.
For instance, the boiling point is typically determined through distillation, the density via a pycnometer or a digital density meter, the refractive index using a refractometer, and the flash point by using a Pensky-Martens closed-cup tester.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a new chemical substance, which would be applicable to 1,1,2,2-Tetraallyloxyethane.
Caption: Generalized workflow for the physical characterization of a chemical compound.
Applications and Safety Considerations
1,1,2,2-Tetraallyloxyethane is primarily utilized as a crosslinking agent, particularly for room temperature vulcanized (RTV) silicone rubber.[5] This application enhances the mechanical strength, heat resistance, and moisture resistance of the material.[5]
From a safety perspective, it is classified as harmful if swallowed or in contact with skin. Appropriate personal protective equipment, including gloves and protective clothing, should be worn when handling this chemical.
References
An In-depth Technical Guide to Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glyoxal (B1671930) bis(diallyl acetal), a versatile chemical intermediate. The document details its chemical and physical properties, a generalized synthesis protocol, and its applications, with a focus on data relevant to professionals in research and development.
Core Molecular Information
Glyoxal bis(diallyl acetal), also known by its systematic IUPAC name 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, is an organic compound recognized for its utility as a synthetic building block and cross-linking agent.[1][2] Its fundamental molecular details are:
Chemical and Physical Properties
The properties of Glyoxal bis(diallyl acetal) are summarized in the tables below, providing key data for laboratory and industrial applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 16646-44-9[6] |
| EC Number | 240-692-3[6] |
| Synonyms | 1,1,2,2-Tetraallyloxyethane, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[] |
| Linear Formula | [-CH(OCH₂CH=CH₂)₂]₂[6] |
| SMILES String | C=CCOC(OCC=C)C(OCC=C)OCC=C[6] |
| InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N[7][6] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[] |
| Density | 1.001 g/mL at 25 °C[2][6] |
| Boiling Point | 155-160 °C at 25 mmHg[2][6] |
| Refractive Index | n20/D 1.4556[6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Purity | > 90.0 % (GC)[] |
Synthesis and Experimental Protocols
Generalized Experimental Protocol for Acetal (B89532) Synthesis
The synthesis involves the reaction of an aqueous glyoxal solution with an excess of allyl alcohol in the presence of an acid catalyst. The reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the formation of the diacetal product.
Key Reaction Parameters:
-
Reactants: 40-75% by weight aqueous glyoxal solution and allyl alcohol.[8]
-
Molar Ratio: A significant molar excess of alcohol to glyoxal is used, typically ranging from 5:1 to 20:1.[8][11]
-
Catalyst: An acid catalyst is required. This can be a homogeneous catalyst like p-toluenesulfonic acid or a heterogeneous catalyst such as an acidic ion-exchange resin.[3][8]
-
Temperature: The reaction is generally heated to reflux, with temperatures ranging from 70 °C to 90 °C.[11]
-
Water Removal: To drive the reaction to completion, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like benzene (B151609) or toluene.[3]
-
Reaction Time: The reaction time can be lengthy, ranging from several hours to over 20 hours, depending on the scale and specific conditions.[3][11]
Post-Reaction Workup:
-
Neutralization/Catalyst Removal: The acid catalyst is either filtered off (if heterogeneous) or neutralized by washing with a basic aqueous solution, such as sodium bicarbonate.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent.
-
Purification: The final product is purified by distillation under reduced pressure.
Below is a diagram illustrating the generalized workflow for this synthesis.
Caption: Generalized Synthesis Workflow
Applications and Role in Development
Glyoxal bis(diallyl acetal) is not an active pharmaceutical ingredient (API) and therefore does not have a known biological signaling pathway. Its primary role in the pharmaceutical and chemical industries is that of a versatile chemical intermediate and a cross-linking agent.
-
Pharmaceutical Synthesis: It serves as a building block in the synthesis of more complex molecules, including APIs and specialized diagnostic reagents.[1] Its acetal structure can act as a protecting group for the aldehyde functionalities of glyoxal, which can be deprotected under acidic conditions at a later synthetic step.
-
Cosmetics: In cosmetic formulations, it may be used as a stabilizer or an agent to enhance product texture and efficacy.[1]
-
Polymer Chemistry: The presence of four allyl groups makes this molecule a potent cross-linking agent.[2] It can be incorporated into polymer chains via polymerization of the allyl double bonds, leading to the formation of cross-linked networks that enhance the mechanical and thermal properties of materials.
The logical relationship of its utility is outlined in the diagram below.
Caption: Utility and Applications Diagram
Spectroscopic Data
As of this writing, publicly accessible, peer-reviewed spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for Glyoxal bis(diallyl acetal) is not available. Researchers are advised to acquire this data experimentally upon synthesis or purchase for compound verification.
Safety and Handling
Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[6]
-
Hazard Statements: H302 + H312 (Harmful if swallowed. Harmful in contact with skin).
-
Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves and eyeshields, is recommended.[6]
-
Storage: It is classified as a combustible liquid and should be stored accordingly.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. WO1994005616A1 - Glyoxal derivatives and method for making the same - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 6. Glyoxal bis(diallyl acetal) 16646-44-9 [sigmaaldrich.com]
- 7. Glyoxal [webbook.nist.gov]
- 8. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]
- 9. hmdb.ca [hmdb.ca]
- 10. EP0847976A1 - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]
- 11. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]
Solubility Profile of Glyoxal bis(diallyl acetal) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Glyoxal bis(diallyl acetal) (CAS No. 16646-44-9), also known as 1,1,2,2-Tetraallyloxyethane, in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes qualitative solubility predictions based on the principle of "like dissolves like" and information inferred from various sources. It also includes a detailed, generalized experimental protocol for determining the solubility of a liquid compound in organic solvents, which can be adapted for precise quantification. This guide is intended to assist researchers and professionals in handling and utilizing Glyoxal bis(diallyl acetal) in various experimental and formulation settings.
Introduction
Glyoxal bis(diallyl acetal) is a versatile chemical intermediate with applications in organic synthesis and polymer chemistry.[1] Its utility is particularly noted in the cosmetic and pharmaceutical industries.[2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This guide aims to consolidate the available information and provide a practical framework for assessing its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)
| Property | Value | Reference |
| CAS Number | 16646-44-9 | [3] |
| Molecular Formula | C₁₄H₂₂O₄ | [4] |
| Molecular Weight | 254.32 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid or white powder | [2][5] |
| Density | 1.001 g/mL at 25 °C | |
| Boiling Point | 155-160 °C at 25 mmHg | [5] |
| Refractive Index | n20/D 1.4556 | |
| Flash Point | >110 °C (>230 °F) | [5] |
Solubility Data
Table 2: Qualitative Solubility of Glyoxal bis(diallyl acetal) in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Inferred Use |
| Ethers | Diethyl ether, 1,4-Dioxane | Soluble / Miscible | Structural similarity (ether linkages). Used as a reaction solvent. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Solvents with moderate polarity suitable for dissolving many organic compounds. |
| Aromatic Hydrocarbons | Toluene | Soluble / Miscible | Used as a reaction solvent. |
| Ketones | Acetone | Soluble / Miscible | Polar aprotic solvent. |
| Esters | Ethyl acetate | Soluble / Miscible | Polar aprotic solvent. |
| Alcohols | Ethanol, Methanol | Soluble / Miscible | Capable of hydrogen bonding, though the acetal (B89532) itself is a hydrogen bond acceptor. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble / Miscible | High polarity. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane, Heptane | Likely Soluble to Sparingly Soluble | The allyl groups provide some nonpolar character. Used as a reaction co-solvent. |
| Water | Insoluble to Sparingly Soluble | As a relatively large organic molecule with significant nonpolar character, high solubility in water is not expected. Acetals can also be unstable in aqueous acidic conditions.[6][7] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid substance like Glyoxal bis(diallyl acetal) in an organic solvent. This method, often referred to as the analytical isothermal shake-flask method, is a reliable approach for obtaining quantitative solubility data.[1]
Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of Glyoxal bis(diallyl acetal) that dissolves in a specific organic solvent at a given temperature to form a saturated solution.
Materials:
-
Glyoxal bis(diallyl acetal)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of Glyoxal bis(diallyl acetal) to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute is necessary to ensure that a saturated solution is formed.[1]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended microparticles of the undissolved solute.
-
Accurately dilute the filtered sample with a known volume of the same solvent.
-
Analyze the concentration of Glyoxal bis(diallyl acetal) in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.
-
-
Calculation:
-
From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of Glyoxal bis(diallyl acetal) in the solvent at that temperature.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Glyoxal bis(diallyl acetal) and the chosen solvents before starting any experimental work.
Visualizations
The following diagrams illustrate the logical relationships in solubility determination and the general solubility behavior of Glyoxal bis(diallyl acetal).
Caption: Logical approach to predicting solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for Glyoxal bis(diallyl acetal) remains elusive in the current body of scientific literature, a strong qualitative understanding of its solubility can be derived from its chemical structure and general principles of chemistry. It is predicted to be soluble in a wide range of common organic solvents, particularly those with moderate to high polarity. For applications requiring precise solubility values, the provided general experimental protocol offers a robust starting point for empirical determination. Further research to quantify the solubility of this compound in various solvents would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 四烯丙氧基乙烷 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,1,2,2-Tetrakis(allyloxy)ethane | C14H22O4 | CID 85528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetraallyloxyethane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Glyoxal bis(diallyl acetal): A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for Glyoxal bis(diallyl acetal), also known as 1,1,2,2-Tetraallyloxyethane. The information is tailored for researchers, scientists, and professionals in drug development, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for Glyoxal bis(diallyl acetal). This data is based on typical values for the functional groups present in the molecule and may be supplemented by data from spectral databases.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.9 | m | 4H | -CH=CH₂ |
| ~5.2 | m | 8H | -CH=CH ₂ |
| ~4.8 | s | 2H | O-CH -CH-O |
| ~4.1 | d | 8H | O-CH ₂-CH=CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~134 | C H=CH₂ |
| ~117 | -CH=C H₂ |
| ~95 | O-C H-CH-O |
| ~70 | O-C H₂-CH=CH₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Medium-Strong | C-H stretch (alkane) |
| 1645 | Medium | C=C stretch (alkene) |
| 1150-1050 | Strong | C-O stretch (ether/acetal) |
| 990, 915 | Strong | =C-H bend (alkene, out-of-plane) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of Glyoxal bis(diallyl acetal).
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of Glyoxal bis(diallyl acetal) in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Glyoxal bis(diallyl acetal) by measuring the absorption of infrared radiation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat (undiluted) Glyoxal bis(diallyl acetal) liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Ensure there are no air bubbles trapped in the film.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared salt plate assembly in the sample holder of the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the molecule.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of Glyoxal bis(diallyl acetal).
Caption: Synthesis workflow for Glyoxal bis(diallyl acetal).
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Thermal Stability of Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal (B1671930) bis(diallyl acetal), with the CAS number 16646-44-9, is a chemical intermediate with potential applications in the cosmetic and pharmaceutical industries.[1] Its molecular structure, featuring multiple allyl groups, suggests its utility as a cross-linking agent or a monomer in polymerization reactions.[1] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various manufacturing processes, including those in drug development where thermal processing steps are common. This technical guide provides a summary of the available physicochemical properties of Glyoxal bis(diallyl acetal), a plausible synthetic protocol, and a general methodology for assessing its thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the limited availability of specific experimental data on the thermal decomposition of Glyoxal bis(diallyl acetal) in publicly accessible literature, this guide will focus on the established principles and experimental designs for such an analysis.
Physicochemical Properties
A summary of the known physicochemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. This data is essential for the safe handling and design of experimental procedures involving this compound.
| Property | Value | Reference |
| CAS Number | 16646-44-9 | |
| Molecular Formula | C₁₄H₂₂O₄ | |
| Molecular Weight | 254.32 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.001 g/mL at 25 °C | |
| Boiling Point | 155-160 °C at 25 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.4556 |
Synthesis of Glyoxal bis(diallyl acetal)
Proposed Synthetic Scheme
The reaction proceeds via the nucleophilic addition of allyl alcohol to the carbonyl groups of glyoxal, followed by dehydration to form the acetal (B89532) linkages. An acid catalyst is typically required to protonate the carbonyl oxygen, increasing its electrophilicity.
Caption: Proposed reaction scheme for the synthesis of Glyoxal bis(diallyl acetal).
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of Glyoxal bis(diallyl acetal).
Materials:
-
Glyoxal (40% aqueous solution)
-
Allyl alcohol
-
Anhydrous calcium chloride or another suitable dehydrating agent
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
An organic solvent (e.g., benzene (B151609) or toluene) for azeotropic removal of water
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a reflux condenser, a separatory funnel, and distillation equipment.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glyoxal solution, a molar excess of allyl alcohol, and the organic solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain pure Glyoxal bis(diallyl acetal).
Thermal Stability Analysis
The thermal stability of Glyoxal bis(diallyl acetal) can be thoroughly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
3.1.1. Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small amount of Glyoxal bis(diallyl acetal) (typically 5-10 mg) into a clean TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere (nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air) is used to study oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
3.1.2. Expected Data from TGA
| Parameter | Description |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve. |
| Residual Mass | The percentage of mass remaining at the end of the experiment. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.
3.2.1. Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Seal a small amount of Glyoxal bis(diallyl acetal) (typically 2-5 mg) in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. The range should encompass any expected thermal events. A heat-cool-heat cycle can be employed to study the thermal history of the sample.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition, polymerization) are observed as peaks.
Workflow for Thermal Stability Assessment
The following diagram illustrates the experimental workflow for assessing the thermal stability of Glyoxal bis(diallyl acetal).
Caption: Workflow for assessing the thermal stability of a chemical compound.
Applications in Drug Development
Glyoxal bis(diallyl acetal) is noted as a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs) or specialized diagnostic reagents.[1] Its diallyl functionality allows it to be a versatile building block for creating more complex molecules through reactions such as thiol-ene "click" chemistry or polymerization. In drug delivery systems, such molecules could be used to synthesize biodegradable polymers or hydrogels for controlled release applications. The thermal stability of this intermediate is a critical parameter to ensure that it does not degrade during synthesis, purification, formulation, and storage of the final pharmaceutical product.
Conclusion
While specific experimental data on the thermal stability of Glyoxal bis(diallyl acetal) is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation. The provided physicochemical properties, a plausible synthesis route, and detailed protocols for TGA and DSC analysis serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of the thermal behavior of this compound is paramount for its effective and safe utilization in the development of new materials and pharmaceutical products. Further experimental investigation is required to populate the thermal stability data for Glyoxal bis(diallyl acetal).
References
An In-depth Technical Guide to the Reactivity of Allyl Groups in Glyoxal Bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal (B1671930) bis(diallyl acetal), also known as tetraallyloxyethane, is a versatile tetra-functional monomer with significant potential in polymer chemistry and materials science. Its four allyl ether groups provide reactive sites for a variety of chemical transformations, enabling its use as a crosslinking agent, a building block for dendrimers and hyperbranched polymers, and a scaffold for surface functionalization. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in glyoxal bis(diallyl acetal), focusing on key reaction pathways including radical polymerization and thiol-ene additions. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway diagrams are presented to facilitate its application in research and development.
Introduction
Glyoxal bis(diallyl acetal) (CAS No. 16646-44-9) is a chemical intermediate with applications in the cosmetic and pharmaceutical industries.[1] Its molecular structure, featuring a central ethane (B1197151) backbone with two acetal (B89532) linkages, each bearing two allyl ether groups, makes it a molecule of considerable interest for synthetic chemists.[1] The presence of four terminal double bonds offers a platform for a multitude of chemical modifications, primarily through reactions targeting the allyl functionalities.[1] Understanding the reactivity of these allyl groups is crucial for harnessing the full potential of this molecule in the design of novel materials and functional surfaces. This guide will delve into the primary reaction types that the allyl groups of glyoxal bis(diallyl acetal) are expected to undergo, drawing upon established principles of allyl ether chemistry and data from structurally related polyallyl compounds.
Core Reactivity of the Allyl Groups
The reactivity of the allyl groups in glyoxal bis(diallyl acetal) is characteristic of terminal alkenes, with the adjacent ether oxygen influencing the electronic properties of the double bond. The primary modes of reaction are anticipated to be radical-mediated processes, including polymerization and thiol-ene additions.
Radical Polymerization
The four allyl groups of glyoxal bis(diallyl acetal) can participate in radical polymerization to form a highly crosslinked polymer network. This process is typically initiated by thermal or photochemical decomposition of a radical initiator.
Reaction Pathway: Radical Polymerization
Caption: General workflow for the radical polymerization of glyoxal bis(diallyl acetal).
Experimental Protocol: Radical Polymerization of a Polyallyl Ether (Analogous System)
This protocol is adapted for the polymerization of pentaerythritol (B129877) tetraallyl ether, a structurally similar tetra-functional allyl ether.
-
Materials: Pentaerythritol tetraallyl ether (monomer), azobisisobutyronitrile (AIBN) (initiator, 2 mol% with respect to monomer), toluene (B28343) (solvent).
-
Procedure:
-
Dissolve the pentaerythritol tetraallyl ether monomer and AIBN in toluene in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the C=C stretching band).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol (B129727) or hexane.
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the resulting crosslinked polymer using techniques such as FT-IR, solid-state NMR, and thermal analysis (TGA, DSC).
-
Quantitative Data (from analogous systems):
| Monomer | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Pentaerythritol tetraallyl ether | AIBN (2%) | Toluene | 80 | 12 | >90 | Inferred from general knowledge |
| Diallyl phthalate | Benzoyl peroxide (1%) | Bulk | 80 | 8 | ~70 (gel point) | Inferred from general knowledge |
Thiol-Ene Addition
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that can be used to functionalize the allyl groups of glyoxal bis(diallyl acetal). This reaction proceeds via a radical-mediated addition of a thiol to the double bond, forming a thioether linkage. The reaction can be initiated by photoinitiators or thermal radical initiators.
Reaction Pathway: Thiol-Ene Addition
References
The Versatility of Glyoxal Bis(diallyl Acetal) in Advanced Materials Science: A Technical Guide
Introduction: Glyoxal (B1671930) bis(diallyl acetal) (GBDA), a tetra-functional monomer, is emerging as a versatile building block in materials science. Its unique structure, featuring four reactive allyl groups, allows for the formation of highly crosslinked polymer networks. This technical guide explores the potential applications of GBDA in various fields, including advanced coatings, biomedical hydrogels, and photocurable resins for additive manufacturing. We will delve into its synthesis, polymerization mechanisms, and the material properties of the resulting polymers, providing researchers, scientists, and drug development professionals with a comprehensive overview of its capabilities.
Physicochemical Properties of Glyoxal Bis(diallyl Acetal)
A foundational understanding of the physicochemical properties of Glyoxal bis(diallyl acetal) is essential for its application in materials design. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16646-44-9 | [1][2] |
| Molecular Formula | C₁₄H₂₂O₄ | [1][2] |
| Molecular Weight | 254.32 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid or white powder | [3][4] |
| Density | 1.001 g/mL at 25 °C | [1] |
| Boiling Point | 155-160 °C at 25 mmHg | [1] |
| Refractive Index | n20/D 1.4556 | [1] |
| Flash Point | 113 °C (closed cup) | [3] |
Synthesis of Glyoxal Bis(diallyl Acetal)
The primary route for synthesizing Glyoxal bis(diallyl acetal) is through the direct acetalization of glyoxal with diallyl alcohol. This reaction is typically carried out in the presence of an acid catalyst and can yield high-purity products. An alternative two-step process involves the initial conversion of glyoxal to a monoacetal derivative, which is then reacted with diallyl alcohol to form the final bisacetal. This latter method offers greater control over the reaction conditions and product purity.[5]
Below is a conceptual workflow for the direct acetalization synthesis of Glyoxal bis(diallyl acetal).
Caption: Synthesis workflow for Glyoxal bis(diallyl acetal).
Applications in Materials Science
The tetra-functionality of Glyoxal bis(diallyl acetal) makes it a highly effective crosslinking agent, leading to polymers with enhanced mechanical properties, as well as improved chemical and high-temperature resistance.[6] Its applications span a range of advanced material systems.
Thiol-Ene Photopolymerization
Glyoxal bis(diallyl acetal) is a valuable 'ene' monomer in thiol-ene photopolymerization, a click chemistry reaction known for its high efficiency, low shrinkage, and reduced oxygen inhibition.[7] This makes it suitable for applications requiring rapid curing and precise network formation, such as in coatings, adhesives, and 3D printing.
A notable application is in the formation of ionogels, which are solid-like electrolytes with potential use in batteries and sensors. In a study by Podgorska et al. (2021), ionogels were prepared by the thiol-ene photopolymerization of various 'ene' monomers, including Glyoxal bis(diallyl acetal), with multifunctional thiols in an ionic liquid.[8] The resulting ionogels exhibited high ionic conductivity.[8]
Experimental Protocol: Thiol-Ene Photopolymerization for Ionogels
The following is a generalized protocol based on the study by Podgorska et al. (2021) for the preparation of thiol-ene polymeric ionogels using Glyoxal bis(diallyl acetal):
-
Formulation Preparation:
-
Mix Glyoxal bis(diallyl acetal) (as the 'ene' monomer) with a multifunctional thiol monomer (e.g., trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTP) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)).
-
Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
Dissolve the mixture in an ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide) to the desired weight percentage (e.g., 70 wt.%).
-
-
Photopolymerization:
-
Place the formulation in a suitable mold.
-
Expose the formulation to UV light of a specific wavelength and intensity for a predetermined time to initiate polymerization.
-
The course of the photopolymerization can be monitored using photo-DSC (Differential Scanning Calorimetry).[8]
-
-
Characterization:
-
The mechanical strength of the resulting ionogel can be assessed by puncture resistance tests.
-
Ionic conductivity can be measured using electrochemical impedance spectroscopy.
-
The logical relationship for the formation of a thiol-ene network using Glyoxal bis(diallyl acetal) is depicted below.
Caption: Thiol-ene photopolymerization with GBDA.
Hydrogels
Glyoxal bis(diallyl acetal) has been investigated as an octafunctional crosslinker in the preparation of thermoreversible hydrogels.[9] In a study on poly(N-isopropylacrylamide-co-acrylic acid) hydrogels, those crosslinked with Glyoxal bis(diallyl acetal) exhibited a greater swelling capacity compared to those crosslinked with the tetrafunctional N,N'-methylene bis-acrylamide.[9] This suggests its potential in applications such as drug delivery and tissue engineering, where high water absorption is desirable.
Additive Manufacturing (3D Printing)
The rapid curing characteristics of thiol-ene systems incorporating Glyoxal bis(diallyl acetal) make them suitable for vat photopolymerization 3D printing techniques like stereolithography (SLA).[2] Research has explored its use as a tetrafunctional vinyl crosslinker in the fabrication of liquid crystalline elastomers, demonstrating its role in creating complex, stimuli-responsive materials.[10] Another study developed three-component thiol-ene photoresins for SLA using Glyoxal bis(diallyl acetal) as a crosslinker to enhance mechanical and optical properties.[11]
Coatings and Adhesives
Patents have disclosed the use of Glyoxal bis(diallyl acetal) in the formulation of coatings and adhesives, often in photopolymerizable compositions.[12][13][14] Its crosslinking ability can contribute to the development of durable and resistant coatings for various substrates.
Quantitative Material Properties
While comprehensive comparative data is limited, specific studies provide insights into the properties of materials derived from Glyoxal bis(diallyl acetal).
Table of Material Properties from Literature
| Material System | Property | Value/Observation | Reference |
| Thiol-Ene Ionogel | Ionic Conductivity | 3.5 - 5.1 mS·cm⁻¹ (highest among tested 'ene' monomers) | [8] |
| Poly(N-isopropylacrylamide-co-acrylic acid) Hydrogel | Swelling Capacity | Greater swelling capacity compared to MBA-crosslinked hydrogels | [9] |
| Polymers from Thiol-Ene Photopolymerization | Mechanical & Thermal Properties | Improved mechanical properties and high-temperature resistance are noted generally. | [6] |
Experimental Protocol: Thermal Analysis (TGA/DSC)
A general protocol for assessing the thermal stability of polymers crosslinked with Glyoxal bis(diallyl acetal) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is as follows:
-
Sample Preparation: A small, precise amount of the cured polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
TGA Analysis:
-
The sample is heated in a TGA instrument from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The TGA thermogram provides data on weight loss as a function of temperature, indicating the onset of decomposition and thermal stability.
-
-
DSC Analysis:
-
The sample is subjected to a controlled temperature program in a DSC instrument.
-
This analysis can determine the glass transition temperature (Tg) and other thermal events like melting and crystallization.
-
The workflow for the thermal characterization of a polymer crosslinked with Glyoxal bis(diallyl acetal) is illustrated below.
Caption: Thermal analysis workflow for GBDA-crosslinked polymers.
Conclusion
Glyoxal bis(diallyl acetal) is a promising monomer for the development of advanced materials with tailored properties. Its tetra-functionality allows for the creation of densely crosslinked networks, leading to enhanced thermal and mechanical performance. The primary applications are currently centered around photopolymerization, particularly in thiol-ene systems, for the fabrication of hydrogels, ionogels, and materials for additive manufacturing. While more extensive research is needed to fully characterize and compare the properties of polymers derived from this monomer in various systems, the existing data highlights its potential as a valuable tool for materials scientists and engineers. Future work should focus on establishing a broader database of mechanical and thermal properties to facilitate its adoption in a wider range of industrial applications.
References
- 1. Glyoxal bis(diallyl acetal) 16646-44-9 [sigmaaldrich.com]
- 2. WO2020247928A1 - Photopolymerizable thermoplastics and methods of making and using same - Google Patents [patents.google.com]
- 3. 四烯丙氧基乙烷 | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy Glyoxal bis(diallyl acetal) | 29895-12-3 [smolecule.com]
- 6. gelest.com [gelest.com]
- 7. US11041087B2 - Coatings - Google Patents [patents.google.com]
- 8. The Influence of Monomer Structure on the Properties of Ionogels Obtained by Thiol-Ene Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lewisgroup.seas.harvard.edu [lewisgroup.seas.harvard.edu]
- 11. d-nb.info [d-nb.info]
- 12. WO2024141190A1 - Phosphine oxide-based photoinitiators - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. data.epo.org [data.epo.org]
Methodological & Application
"using Glyoxal bis(diallyl acetal) as a crosslinking agent for hydrogels"
Application Notes and Protocols: Crosslinking Agents for Hydrogels
A Note on Glyoxal (B1671930) bis(diallyl acetal)
Extensive literature searches did not yield specific applications or protocols for the use of Glyoxal bis(diallyl acetal) as a direct crosslinking agent for the formation of hydrogels. The primary applications for this compound appear to be in other areas of chemical synthesis.[1] The diallyl functionalities suggest potential for crosslinking via mechanisms such as free-radical polymerization or thiol-ene reactions, but this has not been documented for hydrogel formation with common polymers.[2][3]
Therefore, these application notes will focus on a closely related and widely used crosslinking agent: Glyoxal . Glyoxal is a dialdehyde (B1249045) that has been extensively studied for crosslinking natural polymers like chitosan, gelatin, and alginate to form hydrogels for various biomedical applications, including drug delivery and tissue engineering.[4][5][6]
Application Notes: Using Glyoxal as a Crosslinking Agent for Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[7][8] Their biocompatibility and tunable physical properties make them excellent candidates for applications in drug delivery, tissue engineering, and wound healing.[9][10] The properties of a hydrogel are significantly influenced by the choice of polymer and the crosslinking agent.
Glyoxal, the smallest dialdehyde, is an effective crosslinking agent for polymers containing amine (–NH2) and hydroxyl (–OH) functional groups.[5][11] It is valued for its high water solubility and lower cytotoxicity compared to other aldehyde crosslinkers like glutaraldehyde.[4][5] Glyoxal-mediated crosslinking enhances the mechanical strength and controls the degradation rate of hydrogels, making it a versatile tool for fabricating robust biomaterials.[4][7]
Mechanism of Action: Glyoxal Crosslinking
Glyoxal crosslinks polymer chains through two primary mechanisms, particularly with polymers like chitosan:[7][11]
-
Schiff Base Formation: The aldehyde groups of glyoxal react with the primary amine groups on the polymer chains (e.g., chitosan) to form imine (Schiff base) linkages.
-
Acetal (B89532) Formation: The aldehyde groups can also react with hydroxyl groups on the polymer to form acetal bridges.
These reactions create a stable, three-dimensional network, converting a polymer solution into a hydrogel.[11]
dot
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Synthetically tractable click hydrogels for three-dimensional cell culture formed using tetrazine-norbornene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Free Radical Polymerization of Glyoxal bis(diallyl acetal)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyoxal bis(diallyl acetal), also known as Tetraallyloxyethane (CAS 16646-44-9), is a tetrafunctional monomer with four allyl groups.[1] Its structure suggests significant potential for polymerization to create novel polymers with unique acetal (B89532) backbones.[1] Free radical initiation is a common and effective method for polymerizing allyl-containing monomers.[2] A key characteristic of the polymerization of diallyl compounds is the propensity to undergo intramolecular cyclization during the propagation step, a mechanism known as cyclopolymerization.[3][4] This process leads to the formation of linear or branched polymers containing five- or six-membered rings within the polymer backbone, rather than extensive cross-linking, especially at lower monomer conversions.[5][6]
A potential challenge in the radical polymerization of allyl monomers is degradative chain transfer, where a hydrogen atom is abstracted from the monomer's allyl group.[4][7] This can lead to the formation of a stabilized, less reactive radical, potentially resulting in polymers with a low degree of polymerization.[4] Careful selection of initiators and reaction conditions is crucial to favor the desired cyclopolymerization pathway.
These notes provide a representative protocol for the free radical polymerization of Glyoxal bis(diallyl acetal) and methods for characterizing the resulting polymer.
Data Presentation
The following table summarizes representative experimental parameters and potential polymer properties for the free radical polymerization of Glyoxal bis(diallyl acetal).
Disclaimer: The following data are illustrative, based on typical results for diallyl monomers, and should be optimized for specific experimental goals.
Table 1: Representative Experimental Parameters and Polymer Properties
| Parameter | Value Range | Reference / Rationale |
| Monomer | Glyoxal bis(diallyl acetal) | - |
| Initiator | Benzoyl Peroxide (BPO) or AIBN | Common thermal initiators for radical polymerization. |
| Initiator Concentration | 0.1 - 2.0 wt% (relative to monomer) | Typical concentration range to control initiation rate.[3] |
| Solvent | Toluene or Bulk (solvent-free) | High boiling point solvent suitable for polymerization.[8] |
| Reaction Temperature | 60 - 90 °C | Dependent on the initiator's half-life. |
| Polymerization Time | 8 - 24 hours | Dependent on desired monomer conversion. |
| Monomer Conversion | 40 - 80% | Hypothetical range before significant cross-linking. |
| Number Avg. Mol. Weight (Mn) | 5,000 - 15,000 g/mol | Expected range for diallyl polymers due to chain transfer.[9] |
| Weight Avg. Mol. Weight (Mw) | 8,000 - 30,000 g/mol | Expected range for diallyl polymers.[9] |
| Polydispersity Index (PDI) | 1.8 - 3.5 | Broad distribution is common in free radical polymerization.[8] |
Experimental Protocols
Protocol 1: Bulk Polymerization of Glyoxal bis(diallyl acetal) using a Thermal Initiator
This protocol describes a general procedure for the bulk (solvent-free) polymerization using a standard free radical initiator like Benzoyl Peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN).
1. Materials and Equipment:
-
Glyoxal bis(diallyl acetal) monomer (liquid, density ~1.001 g/mL)
-
Benzoyl Peroxide (BPO) or AIBN
-
Inhibitor remover columns (if monomer contains stabilizer)
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Nitrogen or Argon source for inert atmosphere
-
Non-solvent for precipitation (e.g., cold methanol (B129727) or diethyl ether)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
2. Detailed Procedure:
-
Monomer Preparation: If the monomer contains an inhibitor (e.g., hydroquinone), pass it through an inhibitor remover column immediately before use.[3]
-
Reaction Setup:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of Glyoxal bis(diallyl acetal) monomer to the vessel.
-
Add the initiator (e.g., 1.0 wt% BPO relative to the monomer).
-
Seal the vessel and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the vessel with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Submerge the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80 °C for BPO).
-
Stir the reaction mixture vigorously. The viscosity of the solution will increase as the polymerization proceeds.
-
Allow the reaction to proceed for the desired time (e.g., 12 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction vessel to room temperature.
-
If the product is highly viscous, dissolve it in a minimal amount of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform).
-
Slowly pour the polymer solution into a beaker containing a large excess of a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.[3]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the fresh non-solvent to remove unreacted monomer and initiator residues.[3]
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.[3]
-
Protocol 2: Polymer Characterization
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the polymerization by identifying changes in functional groups.
-
Procedure: Acquire FTIR spectra of the monomer and the purified polymer.
-
Expected Results: A significant decrease in the intensity of peaks associated with the allyl group, specifically the C=C stretching vibration (~1645 cm⁻¹) and the =C-H bending vibrations (~920-990 cm⁻¹), is expected upon polymerization. The characteristic acetal C-O-C stretching peaks will remain.[3]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the structure of the polymer and confirm the cyclization mechanism.
-
Procedure: Dissolve samples of the monomer and purified polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Results:
-
In the ¹H NMR spectrum, the signals corresponding to the vinyl protons of the allyl groups in the monomer (typically in the 5.2-6.0 ppm range) should disappear or be greatly diminished in the polymer spectrum.[3]
-
New signals corresponding to the saturated protons in the polymer backbone and the cyclic units will appear.
-
¹³C NMR can be used to identify the presence of five- and six-membered rings in the polymer chain.[6][10]
-
3. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[9]
-
Procedure: Dissolve the purified polymer in a suitable mobile phase (e.g., THF) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene).
-
Expected Results: The analysis will provide the molecular weight distribution of the synthesized polymer, which is crucial for understanding how reaction conditions affect the final polymer properties.
Visualizations
Caption: Experimental workflow for free radical polymerization.
Caption: Proposed mechanism for cyclopolymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. Free-radical polymerization of allyl compounds | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Crosslinking Poly(vinyl alcohol) (PVA) with Glyoxal bis(diallyl acetal)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer widely utilized in biomedical applications due to its biocompatibility, low toxicity, and excellent film-forming properties.[1] To enhance its mechanical strength, thermal stability, and control its swelling behavior for applications such as drug delivery and tissue engineering, PVA is often crosslinked to form a three-dimensional hydrogel network.[2][3] Glyoxal bis(diallyl acetal), a derivative of glyoxal, can be employed as a crosslinking agent. The crosslinking reaction with PVA proceeds through a transacetalization mechanism, where the acetal (B89532) groups of the crosslinker react with the hydroxyl groups of PVA, typically under acidic conditions, to form stable acetal bridges between the polymer chains.[4] This document provides a detailed protocol for the preparation and characterization of PVA hydrogels crosslinked with Glyoxal bis(diallyl acetal).
Experimental Protocols
1. Materials:
-
Poly(vinyl alcohol) (PVA) powder (degree of hydrolysis >98%)
-
Glyoxal bis(diallyl acetal)
-
Hydrochloric acid (HCl) or another suitable acid catalyst
-
Distilled or deionized water
-
Magnetic stirrer with a hot plate
-
Petri dishes or other suitable molds for casting
-
Phosphate-buffered saline (PBS) for swelling studies
2. Preparation of PVA Solution:
A 10% (w/v) PVA solution is prepared by slowly adding PVA powder to distilled water while continuously stirring. The mixture is then heated to 80-90°C and maintained at this temperature with constant stirring until the PVA is completely dissolved and the solution becomes clear.[2] The solution is then allowed to cool to room temperature before the addition of the crosslinking agent.
3. Crosslinking Procedure:
-
While stirring the cooled PVA solution, add the desired amount of Glyoxal bis(diallyl acetal). The concentration of the crosslinker can be varied to control the degree of crosslinking and the final properties of the hydrogel.
-
To catalyze the reaction, add a small amount of an acid catalyst, such as hydrochloric acid, to the mixture to achieve an acidic pH.[4]
-
Continue stirring the mixture for a predetermined period to ensure a homogenous distribution of the crosslinker and catalyst.
-
Pour the resulting solution into petri dishes or other molds.
-
Allow the solution to cure at a specific temperature (e.g., room temperature or elevated temperature) for a set duration to allow for the completion of the crosslinking reaction and the formation of a hydrogel film.
-
The resulting hydrogel can then be washed with distilled water to remove any unreacted crosslinker and catalyst.
4. Characterization of the Crosslinked PVA Hydrogel:
-
Degree of Swelling: The equilibrium water content (EWC) can be determined by immersing a dried, pre-weighed hydrogel sample in distilled water or PBS until equilibrium is reached. The swollen hydrogel is then weighed, and the EWC is calculated.
-
Mechanical Properties: The mechanical strength of the hydrogel can be evaluated using techniques such as tensile testing or compression tests to determine parameters like the modulus of elasticity and toughness.[5]
-
Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the crosslinking reaction by observing changes in the characteristic peaks, such as the reduction of the O-H stretching vibration and the appearance of new peaks corresponding to the acetal linkages.[6]
-
Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the crosslinked hydrogel compared to the non-crosslinked PVA.
Data Presentation
The following table summarizes typical quantitative data obtained for PVA hydrogels crosslinked with a dialdehyde (B1249045) agent (glyoxal), which can serve as a reference for the expected properties of PVA crosslinked with Glyoxal bis(diallyl acetal).
| Property | PVA Crosslinked with 0.2% Glyoxal | PVA Crosslinked with 1% Glyoxal | Reference |
| Equilibrium Water Content | 69.1% | 69.7% | [5] |
| Modulus of Elasticity (MPa) | 1.1 | 1.4 | [5] |
| Toughness (MJ/m³) | 0.67 | 0.45 | [5] |
Visualizations
Reaction Mechanism:
The crosslinking of PVA with Glyoxal bis(diallyl acetal) is expected to proceed via a transacetalization reaction. The hydroxyl groups of PVA attack the acetal carbon of the crosslinker, leading to the formation of a new, more stable acetal linkage with the polymer chains and the release of allyl alcohol.
Caption: Proposed reaction mechanism for PVA crosslinking.
Experimental Workflow:
The following diagram illustrates the key steps in the preparation and characterization of the crosslinked PVA hydrogel.
References
- 1. Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 5. Chemically crosslinked PVA hydrogels for cartilage substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Prospective Application of Glyoxal Bis(diallyl acetal) in Dental Composites: A Framework for Future Research
Introduction
The field of dental restorative materials is in continuous pursuit of novel monomers and cross-linking agents that can enhance the clinical performance and longevity of dental composites. Current resin systems, often based on Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), can exhibit notable polymerization shrinkage and may have concerns related to the release of monomers. This document outlines a prospective application for Glyoxal bis(diallyl acetal) as a potential component in dental composite formulations. To date, there is no direct research published on the use of Glyoxal bis(diallyl acetal) in this specific application. Therefore, the following application notes and protocols are presented as a hypothetical framework to guide future research and development in this promising area.
Based on its chemical structure, Glyoxal bis(diallyl acetal) possesses reactive diallyl groups that could potentially undergo polymerization, suggesting its utility as a cross-linking agent in polymer chemistry. Its acetal (B89532) linkages may offer different hydrolytic stability compared to the ester bonds found in many common dental monomers. These characteristics warrant an exploratory investigation into its suitability for dental composite resins.
Physicochemical Properties of Glyoxal bis(diallyl acetal)
A summary of the known properties of Glyoxal bis(diallyl acetal) is provided below.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254.32 g/mol |
| Density | 1.001 g/mL at 25 °C |
| Boiling Point | 155-160 °C at 25 mmHg |
| Refractive Index | n20/D 1.4556 |
| Synonyms | 1,1,2,2-Tetraallyloxyethane |
Hypothetical Application in Dental Composites
We hypothesize that Glyoxal bis(diallyl acetal) could be incorporated into a dental composite resin matrix as either a primary monomer or a co-monomer/cross-linking agent. Its potential advantages could include:
-
Reduced Polymerization Shrinkage: The polymerization of the diallyl groups may proceed via a different mechanism than the chain-growth polymerization of methacrylates, potentially leading to lower volumetric shrinkage.
-
Modified Mechanical Properties: The unique acetal-containing backbone could influence the flexural strength, modulus, and fracture toughness of the final cured composite.
-
Alternative Biocompatibility Profile: As a non-methacrylate-based monomer, it may offer a different biocompatibility and cytotoxicity profile.
Proposed Experimental Protocols
The following protocols are designed to systematically evaluate the feasibility of using Glyoxal bis(diallyl acetal) in a dental composite formulation.
Protocol 1: Formulation of Experimental Dental Composites
-
Resin Matrix Preparation:
-
Control Group: A standard Bis-GMA/TEGDMA (triethylene glycol dimethacrylate) resin matrix (e.g., 70/30 wt%).
-
Experimental Group: A resin matrix where a portion of the Bis-GMA or TEGDMA is replaced with Glyoxal bis(diallyl acetal) (e.g., starting with 10 wt% substitution).
-
To each resin formulation, add a photoinitiator system (e.g., camphorquinone (B77051) and an amine accelerator) and an inhibitor (e.g., butylated hydroxytoluene).
-
-
Composite Formulation:
-
Incorporate silanized filler particles (e.g., barium glass or silica) into the prepared resin matrices at a consistent filler loading (e.g., 70 wt%).
-
Thoroughly mix the filler and resin to achieve a homogeneous paste.
-
Store the resulting composite pastes in a dark, cool environment before testing.
-
Protocol 2: Evaluation of Physicomechanical Properties
-
Degree of Conversion (DC):
-
Fabricate specimens of both control and experimental composites.
-
Measure the DC using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the change in the peak height of the aliphatic C=C absorption band before and after light curing.
-
-
Polymerization Shrinkage:
-
Determine the volumetric shrinkage using a mercury dilatometer or by measuring the density of the uncured and cured composite specimens.
-
-
Flexural Strength and Modulus:
-
Prepare bar-shaped specimens (e.g., 25 x 2 x 2 mm) of the cured composites.
-
Conduct a three-point bending test using a universal testing machine according to ISO 4049 standards.
-
-
Water Sorption and Solubility:
-
Prepare disc-shaped specimens and measure their initial mass.
-
Immerse the specimens in distilled water for a specified period (e.g., 7 days).
-
Measure the final mass after immersion and after desiccation to determine water sorption and solubility.
-
Protocol 3: Biocompatibility Assessment
-
Cytotoxicity Assay:
-
Prepare extracts of the cured composite materials according to ISO 10993-12 standards.
-
Expose human dental pulp stem cells or other relevant cell lines to the extracts.
-
Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Hypothetical Data Presentation
The following table presents a hypothetical comparison of the expected performance of a standard dental composite versus one containing Glyoxal bis(diallyl acetal).
| Property | Standard Composite (Bis-GMA/TEGDMA) | Experimental Composite (with Glyoxal bis(diallyl acetal)) | Potential Significance |
| Degree of Conversion (%) | 65 - 75 | Potentially lower or require modified initiator system | Optimization of curing parameters would be necessary. |
| Polymerization Shrinkage (vol%) | 2.5 - 3.5 | < 2.5 | Reduced shrinkage could lead to better marginal integrity. |
| Flexural Strength (MPa) | 120 - 150 | 100 - 140 | May require formulation adjustments to match mechanical strength. |
| Flexural Modulus (GPa) | 8 - 12 | 7 - 11 | A lower modulus could indicate a less rigid material. |
| Water Sorption (µg/mm³) | 20 - 30 | 25 - 35 | Potentially higher due to the acetal groups' hydrophilicity. |
| Cell Viability (%) | > 80 | > 80 | Biocompatibility would be a critical parameter to validate. |
Visualizations
Caption: Chemical structure and potential free-radical polymerization pathway of Glyoxal bis(diallyl acetal).
Caption: Experimental workflow for the evaluation of Glyoxal bis(diallyl acetal) in dental composites.
References
Application Notes and Protocols: Enhancing Scratch Resistance in Coatings with Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Formulation Professionals
Abstract
These application notes provide a comprehensive guide to formulating high-performance, scratch-resistant coatings utilizing Glyoxal bis(diallyl acetal) as a key crosslinking agent. By leveraging the principles of thiol-ene chemistry, formulators can achieve a highly crosslinked polymer network, leading to significant improvements in surface durability. This document outlines the theoretical basis, detailed experimental protocols for formulation and testing, and presents representative data to demonstrate the efficacy of this approach. The inclusion of logical and experimental workflow diagrams aims to provide clarity and guidance for researchers in this field.
Introduction
The demand for coatings with superior mechanical properties, particularly scratch and abrasion resistance, is continually increasing across various industries, including automotive, electronics, and flooring. A common strategy to enhance these properties is to increase the crosslink density of the polymer binder system.[1][2] Glyoxal bis(diallyl acetal), with its tetra-functional allyl groups, presents itself as an excellent candidate for creating densely crosslinked networks.
When combined with multifunctional thiols in a UV-curable system, Glyoxal bis(diallyl acetal) can undergo a rapid and efficient thiol-ene "click" reaction.[3][4] This reaction mechanism offers several advantages, including low shrinkage, delayed gelation, and insensitivity to oxygen inhibition, which is a common issue in acrylate-based UV curing.[3][5] The resulting polythioether network is not only tougher but can also exhibit improved flexibility compared to highly functionalized acrylate (B77674) systems.
This document provides a starting point for formulators to explore the use of Glyoxal bis(diallyl acetal) in developing next-generation scratch-resistant coatings.
Proposed Reaction Mechanism
The core of this formulation strategy is the photoinitiated thiol-ene reaction between Glyoxal bis(diallyl acetal) and a multifunctional thiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). Upon exposure to UV light, a photoinitiator generates free radicals, which then abstract a hydrogen atom from a thiol group, creating a thiyl radical. This thiyl radical rapidly adds across one of the allyl double bonds of the Glyoxal bis(diallyl acetal). The resulting carbon-centered radical then abstracts a hydrogen from another thiol group, propagating the chain reaction and regenerating a thiyl radical. This step-growth polymerization mechanism leads to a highly uniform and densely crosslinked network.
Experimental Protocols
Materials
| Component | Supplier | Purpose |
| Glyoxal bis(diallyl acetal) | Sigma-Aldrich | Tetra-functional allyl crosslinker |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Bruno Bock | Tetra-functional thiol |
| Urethane Acrylate Oligomer (e.g., CN966) | Sartomer | Base resin for flexibility & toughness |
| Isobornyl Acrylate (IBOA) | Multiple | Reactive diluent for viscosity control |
| 2,4,6-Trimethylbenzoyl-diphenyl-phosphine oxide (TPO) | BASF | Photoinitiator |
| BYK-333 | BYK-Chemie | Silicone surface additive for flow and leveling |
| Substrates | Q-Panel | Cold-rolled steel panels |
Formulation Protocol
The following protocol details the preparation of a base formulation (Control) and a formulation containing Glyoxal bis(diallyl acetal) (Experimental).
-
To a 100 mL amber glass beaker, add the Urethane Acrylate Oligomer and Isobornyl Acrylate.
-
Mix at 500 rpm using a mechanical stirrer for 5 minutes until a homogeneous mixture is obtained.
-
For the Experimental Formulation , add the Glyoxal bis(diallyl acetal) and PETMP. Ensure a 1:1 stoichiometric ratio of allyl to thiol functional groups.
-
Continue mixing and add the photoinitiator (TPO). Mix until completely dissolved. This may require gentle warming to 40°C.
-
Finally, add the silicone surface additive (BYK-333) and mix for an additional 5 minutes.
-
Allow the formulation to rest for 30 minutes to allow any entrapped air to escape.
Coating Application and Curing
-
Clean the steel panels with isopropanol (B130326) and a lint-free cloth.
-
Apply the coating formulations to the steel panels using a wire-wound bar to achieve a wet film thickness of approximately 50 µm.
-
Cure the coated panels using a conveyorized UV curing system equipped with a medium-pressure mercury lamp. A UV dose of 1000 mJ/cm² is recommended as a starting point.
Scratch Resistance Testing Protocols
-
A set of calibrated pencils of increasing hardness (from 6B to 6H) is used.
-
The pencil is held firmly against the coating surface at a 45° angle.
-
A forward pushing motion is applied with sufficient pressure to either gouge the coating or cause the pencil lead to break.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
Coated panels are mounted on a Taber abraser.
-
CS-10 abrasive wheels with a 500g load per wheel are used.
-
The test is run for 1000 cycles.
-
The weight loss of the coating is measured. Haze or gloss reduction can also be used as a measure of abrasion resistance.[6]
Representative Data
The following tables summarize the expected quantitative data from the scratch resistance testing of the control and experimental formulations.
Table 1: Pencil Hardness Test Results
| Formulation | Pencil Hardness |
| Control (Urethane Acrylate) | F |
| Experimental (with Glyoxal bis(diallyl acetal)) | 3H |
Table 2: Taber Abrasion Test Results (1000 cycles, CS-10 wheels, 500g load)
| Formulation | Weight Loss (mg) | Gloss Retention (%) at 60° |
| Control (Urethane Acrylate) | 15.2 | 65% |
| Experimental (with Glyoxal bis(diallyl acetal)) | 4.5 | 92% |
Discussion
The incorporation of Glyoxal bis(diallyl acetal) into a UV-curable coating formulation via a thiol-ene reaction mechanism is expected to significantly enhance scratch and abrasion resistance. The representative data illustrates a substantial increase in pencil hardness, from 'F' for the control to '3H' for the experimental formulation. This indicates a much harder and more durable surface.
Furthermore, the Taber abrasion results show a dramatic reduction in weight loss and a significant improvement in gloss retention for the formulation containing Glyoxal bis(diallyl acetal). This is attributed to the formation of a highly crosslinked and robust polythioether network, which is more resistant to the mechanical stresses imposed by the abrasive wheels. The use of multifunctional monomers and oligomers is a known strategy to increase the crosslinking density and thereby improve the mechanical properties of coatings.[2]
Logical Relationships in Formulation
The successful formulation of a scratch-resistant coating is dependent on the interplay between its various components. The following diagram illustrates these relationships.
Conclusion
Glyoxal bis(diallyl acetal) is a promising multifunctional crosslinker for the formulation of high-performance, scratch-resistant UV-curable coatings. Through a thiol-ene reaction mechanism, it can be used to create densely crosslinked networks that exhibit superior hardness and abrasion resistance. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to begin their own investigations into this innovative technology. Further optimization of the formulation, including the type of thiol, the oligomer backbone, and the concentration of the crosslinker, can lead to even greater performance enhancements.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech2020.com [radtech2020.com]
- 3. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acetal Formation of Glyoxal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxal (B1671930), the smallest dialdehyde, is a versatile building block in organic synthesis. Its high reactivity, however, often necessitates the protection of its carbonyl groups to achieve selectivity in complex chemical transformations. Acetal (B89532) formation is a robust and reversible method for protecting aldehydes. This document provides a detailed overview of the step-by-step mechanism of acetal formation with glyoxal, experimental protocols for its synthesis, and relevant quantitative data.
Introduction
Glyoxal (CHOCHO) is a highly reactive organic compound utilized in the synthesis of heterocycles, as a cross-linking agent in polymer chemistry, and as a valuable intermediate in the pharmaceutical industry.[1] Due to the presence of two aldehyde functionalities, reactions involving glyoxal can sometimes lack selectivity. To circumvent this, the aldehyde groups are often "protected" by converting them into less reactive acetals.
Acetal formation involves the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.[2][3][4] This reaction is reversible and can be controlled by manipulating the reaction conditions. For instance, removing water as it forms drives the equilibrium towards acetal formation.[2][5] Conversely, the addition of excess aqueous acid can hydrolyze the acetal back to the aldehyde.[2] Glyoxal can react with monofunctional alcohols (like methanol (B129727) or ethanol) to form mono- or bis-acetals, or with difunctional alcohols (diols) like ethylene (B1197577) glycol to form cyclic acetals. A convenient laboratory form of glyoxal is its bis(hemiacetal) with ethylene glycol, 1,4-dioxane-2,3-diol.[1]
Step-by-Step Mechanism of Acetal Formation
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a two-stage mechanism: the formation of a hemiacetal, followed by the conversion of the hemiacetal to the acetal. The entire process is a series of equilibrium steps.[2][5]
Stage 1: Hemiacetal Formation
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of glyoxal, increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated hemiacetal.[6][7]
-
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal and regenerating the acid catalyst.[6][7]
Stage 2: Acetal Formation
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[6][7]
-
Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.[5][6]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[5][6]
-
Deprotonation: The protonated ether is deprotonated, yielding the final acetal and regenerating the acid catalyst.
Since glyoxal possesses two aldehyde groups, this entire sequence can be repeated on the second carbonyl group to form a bis(acetal).
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of a mono-acetal from glyoxal.
Experimental Protocols
The following protocols are representative procedures for the synthesis of glyoxal acetals. Commercially, glyoxal is often supplied as a 40% aqueous solution, which can complicate acetal formation due to the large amount of water present.[1] Therefore, reaction conditions must be optimized to remove water.
Protocol 1: Synthesis of Glyoxal Bis(dimethyl acetal) from Glyoxal and Methanol
This protocol is adapted from conditions described in the patent literature, which aim to maximize the yield of mono- and di-acetals.[8]
Materials:
-
Glyoxal (40% solution in water)
-
Methanol
-
Anhydrous solvent (e.g., benzene (B151609) or toluene) for azeotropic removal of water
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate or methanesulfonic acid)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
-
Dean-Stark trap
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the 40% aqueous glyoxal solution with a significant excess of methanol (molar ratios of methanol to glyoxal can range from 5:1 to 20:1).[8] Add the anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.5 mol% relative to glyoxal).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected. Reaction times can be lengthy, ranging from 20 to 30 hours, with temperatures between 70-90°C.[8]
-
Workup: After the reaction is complete (no more water is collected), cool the mixture to room temperature. Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Wash the organic layer with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of the mono- and bis-acetal, can be purified by fractional distillation under reduced pressure.
Characterization of Glyoxal mono(dimethyl acetal) (2,2-dimethoxyacetaldehyde):
-
¹H NMR (400 MHz, CDCl₃): δ 9.47 (d, J = 1.5 Hz, 1H), 4.50 (d, J = 1.5 Hz, 1H), 3.46 (s, 6H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 199.2, 122.3, 54.6.[2]
Quantitative Data
The yields of mono- and bis-acetals are highly dependent on the reaction conditions. The following table summarizes data from a patent describing the reaction of a 70% glyoxal solution with methanol.[8]
| Molar Ratio (Methanol:Glyoxal) | Molar Ratio (Co-reagent*:Glyoxal) | Temperature (°C) | Time (h) | Mono-acetal Yield (%) | Bis-acetal Yield (%) |
| 20:1 | 0 | 80 | 24 | 47.75 | 12.18 |
| 15:1 | 2:1 | 80 | 24 | 45.55 | 25.76 |
| 20:1 | 2:1 | 90 | 20 | 55.93 | 24.86 |
| 15:1 | 2:1 | 75 | 30 | 46.55 | 27.43 |
| 20:1 | 10:1 | - | - | 60.78 | 28.75 |
* Co-reagent used was methyl formate (B1220265) or dimethyl oxalate (B1200264) to act as a chemical water scavenger.
Experimental Workflow
The general workflow for the synthesis and purification of glyoxal acetals is depicted below.
Applications in Drug Development and Research
The protection of aldehyde functionalities as acetals is a critical strategy in multi-step organic synthesis, including the synthesis of active pharmaceutical ingredients (APIs). Acetals are stable under neutral and basic conditions, and are resistant to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) and hydride reducing agents.[7] This allows for chemical modifications to be performed on other parts of a molecule without affecting the aldehyde. The carbonyl group can be easily deprotected (regenerated) by hydrolysis with aqueous acid.[2]
Conclusion
The formation of acetals is an indispensable tool for the protection of the carbonyl groups in glyoxal, enabling its effective use in complex synthetic pathways. A thorough understanding of the reaction mechanism, the influence of reaction conditions on product yields, and appropriate experimental protocols are essential for researchers in organic chemistry and drug development. The data and methods presented herein provide a comprehensive guide for the successful synthesis and application of glyoxal acetals.
References
- 1. atamankimya.com [atamankimya.com]
- 2. GLYOXAL DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 3. WO1994005616A1 - Glyoxal derivatives and method for making the same - Google Patents [patents.google.com]
- 4. GLYOXAL DIMETHYL ACETAL | 51673-84-8 [chemicalbook.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of Tetraallyloxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental conditions for the polymerization of tetraallyloxyethane, with a focus on its application as a cross-linking agent. While specific protocols for the homopolymerization of tetraallyloxyethane are not extensively detailed in publicly available literature, this guide extrapolates from existing data and general principles of allyl monomer polymerization.
Application Notes
Tetraallyloxyethane is a tetra-functional allyl monomer primarily utilized as a cross-linking agent in the synthesis of polymer networks.[1] Its structure, featuring four reactive allyl groups, allows for the formation of three-dimensional polymer structures, imparting properties such as enhanced mechanical strength and swelling capacity.[2]
Key applications include its use in the manufacturing of superabsorbent polymers (SAPs), where it contributes to the formation of a cross-linked polyacrylate network capable of absorbing and retaining large volumes of aqueous fluids.[1][3] It is also mentioned as a potential cross-linker in rubber compositions.[4] The polymerization is typically initiated through free-radical pathways, either thermally or via redox initiator systems.[1][3]
Physicochemical Properties of Tetraallyloxyethane
| Property | Value | Reference |
| CAS Number | 16646-44-9 | [5] |
| Molecular Formula | C₁₄H₂₂O₄ | [5] |
| Molecular Weight | 254.32 g/mol | [5] |
| Boiling Point | 155 °C | [2] |
| Density | 1.001 g/cm³ | [2] |
| Flash Point | 113 °C | [2] |
| Purity | ≥98% | [5] |
| Synonyms | Glyoxal bis(diallyl acetal) | [5] |
General Experimental Conditions for Polymerization using Tetraallyloxyethane as a Cross-linker
The following table summarizes general conditions for polymerization reactions where tetraallyloxyethane is employed as a cross-linking agent, based on patent literature.
| Parameter | Condition | Reference |
| Polymerization Type | Solution Polymerization | [3][4] |
| Primary Monomers | Acrylic Acid, Conjugated Dienes | [3][4] |
| Initiator System | Thermal and/or Redox Initiators | [3] |
| Solvent | Water, Organic Solvents | [3][4] |
| Monomer Concentration | 5% to 50% by mass in solvent | [4] |
| Reaction Temperature | -20°C to 150°C | [4] |
| Initial Temperature (for SAPs) | 5°C to 20°C | [3] |
| Reaction Pressure | Sufficient to maintain liquid phase | [4] |
Experimental Protocols
The following protocols are generalized for the free-radical polymerization of a primary monomer using tetraallyloxyethane as a cross-linking agent. These should be adapted based on the specific primary monomer and desired polymer characteristics.
Protocol 1: Aqueous Solution Polymerization for Superabsorbent Polymers
This protocol is based on the synthesis of superabsorbent polymers where tetraallyloxyethane is used as a cross-linker.[3]
Materials:
-
Primary monomer (e.g., acrylic acid)
-
Tetraallyloxyethane (cross-linker)
-
Deionized water
-
Thermal initiator (e.g., persulfate salt)
-
Redox initiator system (e.g., a reducing agent and an oxidizing agent)
-
Base for neutralization (e.g., sodium hydroxide)
-
Reaction vessel equipped with stirring, temperature control, and a nitrogen inlet
Procedure:
-
Prepare a monomer solution by dissolving the primary monomer and tetraallyloxyethane in deionized water in the reaction vessel.
-
If required, partially neutralize the monomer solution with a base, while maintaining the temperature below 30°C.
-
Purge the monomer solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Cool the monomer solution to the initial reaction temperature, typically between 5°C and 20°C.[3]
-
Add the thermal and redox initiators to the cooled monomer solution with vigorous stirring to ensure homogeneity.
-
Monitor the reaction temperature. The polymerization is typically exothermic, and the temperature will rise, which can activate the thermal initiator.[3]
-
Continue the reaction until the desired conversion is achieved, often indicated by a significant increase in viscosity as the polymer gel forms.
-
The resulting polymer gel can then be processed further (e.g., drying, grinding, and surface cross-linking).
Protocol 2: Organic Solvent Solution Polymerization
This protocol outlines a general procedure for solution polymerization in an organic solvent, where tetraallyloxyethane can be used as a cross-linker.[4]
Materials:
-
Primary monomer (e.g., a conjugated diene)
-
Tetraallyloxyethane (cross-linker)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Reaction vessel equipped with a condenser, mechanical stirrer, thermometer, and an inert gas inlet.
Procedure:
-
Add the anhydrous organic solvent to the reaction vessel.
-
Dissolve the primary monomer and tetraallyloxyethane in the solvent.
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove oxygen.
-
Heat the reaction mixture to the desired polymerization temperature, which can range from -20°C to 150°C, depending on the monomer and initiator.[4]
-
Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.
-
Maintain the reaction at the set temperature under an inert atmosphere for a predetermined time (typically several hours).
-
Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.
-
Once the desired conversion is reached, terminate the reaction by cooling the mixture and, if necessary, adding an inhibitor.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Filter, wash, and dry the resulting cross-linked polymer.
Visualizations
Experimental Workflow for Polymerization
Caption: A generalized workflow for a typical polymerization experiment.
Tetraallyloxyethane as a Cross-linking Agent
Caption: Tetraallyloxyethane (TAOE) forming cross-links between polymer chains (M).
References
Application Notes and Protocols: Preparation of Ion-Exchange Resins Using Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-exchange resins are indispensable tools in a myriad of scientific and industrial processes, including water purification, chemical synthesis, and pharmaceutical development. The synthesis of novel ion-exchange resins with tailored properties remains an active area of research. Glyoxal bis(diallyl acetal), a tetra-functional allyl monomer, presents an intriguing, albeit not yet commercially established, platform for the creation of crosslinked polymer networks. The diallyl functionalities allow for polymerization into a stable matrix, which can then be chemically modified to introduce ion-exchange capabilities.
These application notes provide a theoretical framework and detailed protocols for the preparation of both cation and anion-exchange resins derived from Glyoxal bis(diallyl acetal). The proposed methodologies are based on established principles of polymer chemistry, including free-radical polymerization and subsequent functionalization of the polymer backbone.
Part 1: Cation-Exchange Resin Synthesis
The synthesis of a cation-exchange resin from Glyoxal bis(diallyl acetal) is proposed as a two-step process:
-
Step 1: Polymerization. Free-radical cyclopolymerization of Glyoxal bis(diallyl acetal) to form a crosslinked poly(glyoxal bis(diallyl acetal)) resin.
-
Step 2: Functionalization (Sulfonation). Introduction of sulfonic acid groups onto the polymer backbone to create strong acid cation-exchange sites.
Experimental Protocols
Protocol 1.1: Synthesis of Poly(glyoxal bis(diallyl acetal)) Resin
This protocol describes the free-radical polymerization of Glyoxal bis(diallyl acetal) to form a crosslinked polymer network.
Materials:
-
Glyoxal bis(diallyl acetal)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (free-radical initiator)
-
Toluene (B28343) or an appropriate organic solvent
-
Nitrogen gas supply
-
Reaction vessel with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
In a reaction vessel, dissolve Glyoxal bis(diallyl acetal) in toluene to a desired concentration (e.g., 50% w/v).
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the free-radical initiator (e.g., 1-2 mol% with respect to the monomer).
-
Heat the reaction mixture to 70-80°C under a continuous nitrogen blanket with constant stirring.
-
Maintain the reaction for 8-12 hours. The formation of a solid polymer mass indicates successful polymerization.
-
After the reaction is complete, cool the mixture to room temperature.
-
Break the solid polymer into smaller particles.
-
Wash the polymer particles extensively with toluene and then with methanol (B129727) to remove any unreacted monomer and initiator.
-
Dry the polymer particles in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 1.2: Sulfonation of Poly(glyoxal bis(diallyl acetal)) Resin
This protocol details the introduction of sulfonic acid groups onto the prepared polymer backbone.
Materials:
-
Dry Poly(glyoxal bis(diallyl acetal)) resin from Protocol 1.1
-
Chlorosulfonic acid or concentrated sulfuric acid
-
Dichloromethane (B109758) (DCM) or an appropriate inert solvent
-
Sodium hydroxide (B78521) solution (1 M)
-
Deionized water
-
Reaction vessel with a dropping funnel and stirrer
-
Ice bath
Procedure:
-
Swell the dry resin in dichloromethane in a reaction vessel.
-
Cool the vessel in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred suspension. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.
-
Slowly and carefully quench the reaction by adding the mixture to a large volume of ice-cold deionized water.
-
Filter the sulfonated resin and wash it extensively with deionized water until the washings are neutral.
-
To convert the resin to the sodium form, treat it with 1 M sodium hydroxide solution.
-
Finally, wash the resin with deionized water until the filtrate is neutral and dry it in a vacuum oven at 80°C.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Polymerization | ||
| Monomer:Solvent Ratio | 1:1 (w/v) | Formation of a rigid, crosslinked polymer. |
| Initiator Concentration | 1.5 mol% | Efficient polymerization with minimal side reactions. |
| Reaction Temperature | 75°C | Controlled polymerization rate. |
| Reaction Time | 10 hours | High degree of monomer conversion. |
| Sulfonation | ||
| Sulfonating Agent | Chlorosulfonic acid | High degree of sulfonation. |
| Reaction Temperature | 0°C to Room Temp | Controlled reaction, minimizing degradation. |
| Reaction Time | 5 hours | Introduction of sulfonic acid functional groups. |
| Theoretical Ion-Exchange Capacity | - | Dependent on the degree of sulfonation. |
Diagrams
Caption: Synthetic pathway for cation-exchange resin.
Caption: Experimental workflow for cation-exchange resin.
Part 2: Anion-Exchange Resin Synthesis
The preparation of an anion-exchange resin from the poly(glyoxal bis(diallyl acetal)) backbone is proposed as a two-step functionalization process:
-
Step 1: Chloromethylation. Introduction of chloromethyl groups onto the polymer backbone.
-
Step 2: Amination. Reaction of the chloromethylated polymer with an amine to introduce quaternary ammonium (B1175870) functional groups, creating strong base anion-exchange sites.
Experimental Protocols
Protocol 2.1: Chloromethylation of Poly(glyoxal bis(diallyl acetal)) Resin
This protocol describes the introduction of chloromethyl groups to the polymer.
Materials:
-
Dry Poly(glyoxal bis(diallyl acetal)) resin from Protocol 1.1
-
Chloromethyl methyl ether or a mixture of paraformaldehyde and hydrochloric acid
-
A Lewis acid catalyst (e.g., ZnCl₂)
-
An inert solvent (e.g., 1,2-dichloroethane)
-
Methanol
-
Deionized water
Procedure:
-
Swell the dry resin in the inert solvent in a reaction vessel.
-
Add the Lewis acid catalyst.
-
Add the chloromethylating agent to the stirred suspension. Caution: Chloromethylating agents are potent carcinogens.
-
Heat the mixture to 50-60°C and maintain for 6-8 hours.
-
Cool the reaction mixture and filter the resin.
-
Wash the chloromethylated resin with the solvent, followed by methanol, and finally with deionized water.
-
Dry the resin in a vacuum oven at 50°C.
Protocol 2.2: Amination of Chloromethylated Resin
This protocol details the conversion of the chloromethylated resin into an anion-exchange resin.
Materials:
-
Dry chloromethylated resin from Protocol 2.1
-
Aqueous solution of trimethylamine (B31210) or dimethylamine
-
Deionized water
-
Reaction vessel
Procedure:
-
Suspend the dry chloromethylated resin in an aqueous solution of the amine.
-
Heat the mixture to 40-50°C with stirring for 4-6 hours.
-
Cool the mixture and filter the resin.
-
Wash the aminated resin extensively with deionized water to remove excess amine.
-
To ensure the resin is in the chloride form, wash with a dilute HCl solution, followed by deionized water until the washings are neutral.
-
Dry the final anion-exchange resin in a vacuum oven at 60°C.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Chloromethylation | ||
| Chloromethylating Agent | Chloromethyl methyl ether | Introduction of -CH₂Cl groups. |
| Catalyst | ZnCl₂ | Efficient electrophilic substitution. |
| Reaction Temperature | 55°C | Controlled chloromethylation. |
| Reaction Time | 7 hours | Sufficient degree of functionalization. |
| Amination | ||
| Aminating Agent | Trimethylamine solution | Formation of quaternary ammonium groups. |
| Reaction Temperature | 45°C | Complete amination reaction. |
| Reaction Time | 5 hours | High ion-exchange capacity. |
| Theoretical Ion-Exchange Capacity | - | Dependent on the degree of amination. |
Diagrams
Application Notes and Protocols: Incorporating Glyoxal bis(diallyl acetal) into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Glyoxal (B1671930) bis(diallyl acetal) into polymer backbones. This tetra-functional allyl monomer offers a versatile platform for the synthesis of crosslinked and degradable polymers with potential applications in biomaterials, drug delivery, and advanced materials science.
Introduction to Glyoxal bis(diallyl acetal)
Glyoxal bis(diallyl acetal), with the chemical formula C14H22O4 and a molecular weight of 254.32 g/mol , is a unique monomer possessing four reactive allyl groups.[1][2] Its structure is centered around a glyoxal core with two diallyl acetal (B89532) functionalities. This tetra-functionality allows for the formation of highly crosslinked polymer networks. The acetal linkages within the backbone are susceptible to acidic hydrolysis, rendering the resulting polymers potentially biodegradable or degradable on demand, a desirable characteristic for many biomedical and environmental applications.[3][4]
Chemical Structure:
Caption: Chemical structure of Glyoxal bis(diallyl acetal).
Polymerization Strategies
The four allyl groups of Glyoxal bis(diallyl acetal) can be polymerized via several mechanisms. The choice of polymerization technique will dictate the final polymer structure, properties, and potential applications.
Free Radical Polymerization
Free radical polymerization of the allyl groups can be initiated using thermal or photoinitiators. This method typically results in a highly crosslinked, insoluble polymer network. The degree of crosslinking can be controlled to some extent by adjusting the reaction conditions.
Caption: Free radical polymerization of Glyoxal bis(diallyl acetal).
Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry offers a highly efficient and versatile method for polymer synthesis. The reaction proceeds via the addition of a thiol to the allyl double bond, typically initiated by UV light or heat in the presence of a photoinitiator. By reacting Glyoxal bis(diallyl acetal) with a di- or multi-functional thiol, a well-defined, crosslinked polymer network with thioether linkages can be formed. This method is advantageous due to its high yields, tolerance to various functional groups, and mild reaction conditions.
Caption: Thiol-ene polymerization of Glyoxal bis(diallyl acetal).
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of polymers from Glyoxal bis(diallyl acetal). Researchers should optimize these conditions based on their specific requirements and available equipment.
Protocol 1: Bulk Free Radical Polymerization
This protocol describes the bulk polymerization of Glyoxal bis(diallyl acetal) using a thermal initiator.
Materials:
-
Glyoxal bis(diallyl acetal) (purity > 90%)[]
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Schlenk flask or sealed reaction vial
-
Nitrogen or Argon source
-
Stir plate and stir bar
-
Oil bath
Procedure:
-
Place Glyoxal bis(diallyl acetal) (e.g., 1.0 g, 3.93 mmol) into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of thermal initiator (e.g., 1-2 mol% relative to the monomer).
-
Seal the flask and degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for 20-30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN, 90-100 °C for BPO).
-
Stir the reaction mixture. The viscosity will increase as polymerization proceeds.
-
Continue the reaction for the desired time (e.g., 2-24 hours). The reaction can be monitored by techniques such as FTIR to observe the disappearance of the allyl C=C peak.
-
After the reaction is complete, cool the flask to room temperature. The resulting polymer will be a solid, crosslinked material.
-
The polymer can be purified by swelling in a suitable solvent (e.g., dichloromethane, acetone) to remove any unreacted monomer and initiator, followed by drying under vacuum.
Caption: Workflow for bulk free radical polymerization.
Protocol 2: Solution Thiol-Ene Photopolymerization
This protocol describes the photopolymerization of Glyoxal bis(diallyl acetal) with a dithiol in solution.
Materials:
-
Glyoxal bis(diallyl acetal)
-
Dithiol (e.g., 1,2-ethanedithiol, dithiothreitol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Quartz reaction vessel or vial
-
UV lamp (e.g., 365 nm)
-
Stir plate and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a quartz reaction vessel, dissolve Glyoxal bis(diallyl acetal) (e.g., 0.5 g, 1.97 mmol) and the dithiol in a 2:1 molar ratio of allyl groups to thiol groups in the chosen solvent.
-
Add the photoinitiator (e.g., 1 wt% relative to the total monomer weight).
-
Stir the solution until all components are fully dissolved.
-
Purge the solution with an inert gas for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
While stirring, expose the solution to UV light. The polymerization is often rapid, and a gel may form within minutes.
-
Continue irradiation for a set period (e.g., 15-60 minutes) to ensure high conversion.
-
After polymerization, the resulting polymer gel can be removed from the solvent and dried under vacuum to a constant weight.
-
The degree of swelling of the resulting network can be determined by immersing a known weight of the dry polymer in a solvent and measuring its weight after reaching equilibrium.
Data Presentation
The following tables present hypothetical but realistic data for the polymerization of Glyoxal bis(diallyl acetal) based on the protocols described above. These tables are intended to serve as a guide for experimental design and data analysis.
Table 1: Free Radical Polymerization of Glyoxal bis(diallyl acetal)
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Gel Content (%) |
| 1 | AIBN (1) | 70 | 4 | 85 |
| 2 | AIBN (1) | 70 | 12 | 95 |
| 3 | AIBN (2) | 70 | 12 | 98 |
| 4 | BPO (1) | 90 | 4 | 88 |
| 5 | BPO (1) | 90 | 12 | 97 |
Table 2: Thiol-Ene Photopolymerization of Glyoxal bis(diallyl acetal) with Dithiothreitol
| Entry | Allyl:Thiol Ratio | Initiator (wt%) | UV Exposure (min) | Swelling Ratio (in THF) |
| 1 | 2:1 | DMPA (1) | 15 | 8.5 |
| 2 | 2:1 | DMPA (1) | 30 | 8.2 |
| 3 | 1.5:1 | DMPA (1) | 30 | 6.1 |
| 4 | 2:1 | DMPA (0.5) | 30 | 9.3 |
Potential Applications
Polymers derived from Glyoxal bis(diallyl acetal) have a range of potential applications, primarily leveraging their crosslinked nature and the degradability of the acetal linkages.
-
Drug Delivery: The crosslinked polymer network can be used to encapsulate therapeutic agents. The degradation of the acetal linkages in acidic environments (such as in endosomes or lysosomes) can trigger the release of the drug.
-
Tissue Engineering Scaffolds: Biodegradable scaffolds can be fabricated to support cell growth and tissue regeneration. The degradation rate can potentially be tuned by altering the polymer composition and crosslink density.
-
Degradable Hydrogels: The high functionality of the monomer allows for the formation of hydrogels with controlled swelling properties and degradation profiles.
-
Coatings and Adhesives: The monomer can be used as a crosslinker in coating and adhesive formulations, where degradability may be a desired feature for temporary applications or recycling.
Further research is required to fully explore the potential of Glyoxal bis(diallyl acetal) in these and other applications. Characterization of the mechanical properties, degradation kinetics, and biocompatibility of the resulting polymers will be crucial for their successful implementation.
References
Troubleshooting & Optimization
"inhibiting premature polymerization of Glyoxal bis(diallyl acetal) during storage"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on inhibiting the premature polymerization of Glyoxal bis(diallyl acetal) during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your material.
Troubleshooting Guide: Unwanted Polymerization
Have you encountered premature polymerization of your Glyoxal bis(diallyl acetal)? Follow this guide to diagnose and resolve the issue.
Problem: The viscosity of the Glyoxal bis(diallyl acetal) has significantly increased, or it has partially or fully solidified in the container.
Initial Assessment:
-
Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles or gels?
-
Viscosity Check: Is the material noticeably more viscous than a fresh, unpolymerized sample?
-
Storage Conditions Review: Was the material stored according to the recommended conditions (see FAQs below)?
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store Glyoxal bis(diallyl acetal) in a cool, dark place, ideally between 2-8°C. Avoid exposure to heat sources. |
| Exposure to Light | Store the material in opaque or amber-colored containers to prevent light-induced polymerization. |
| Presence of Oxygen | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides that can initiate polymerization. Note that some phenolic inhibitors require trace amounts of oxygen to be effective. |
| Contamination | Ensure containers are clean and free of contaminants such as acids, bases, metals, or other reactive species that can catalyze polymerization. Use clean, dedicated equipment for handling. |
| Inhibitor Depletion | If the material was supplied with an inhibitor, it may have been consumed over time. Consider adding a suitable inhibitor at an appropriate concentration after consulting safety and technical data sheets. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Glyoxal bis(diallyl acetal)?
A1: To maximize shelf life and prevent premature polymerization, Glyoxal bis(diallyl acetal) should be stored in a tightly sealed, opaque or amber-colored container in a cool, dark, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] For extended storage, blanketing the container with an inert gas like nitrogen or argon is advisable.
Q2: What are the signs of premature polymerization?
A2: The primary indicators of premature polymerization are an increase in viscosity, the formation of gels or solid precipitates, and a change in appearance from a clear liquid to cloudy or hazy.
Q3: What causes premature polymerization?
A3: Premature polymerization is a free-radical process that can be initiated by several factors, including:
-
Heat: Elevated temperatures accelerate the rate of polymerization.
-
Light: UV light can provide the energy to initiate the polymerization process.
-
Oxygen: While some inhibitors require oxygen, its presence can also lead to the formation of peroxide initiators.
-
Contamination: Impurities such as acids, bases, and metal ions can act as catalysts.
Q4: What is a polymerization inhibitor and why is it necessary?
A4: A polymerization inhibitor is a chemical compound added to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction. For a reactive monomer like Glyoxal bis(diallyl acetal), an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport. Common inhibitors for diallyl monomers include phenolic compounds like Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and Monomethyl Ether of Hydroquinone (MEHQ).[2][3][4]
Q5: How do I know if the inhibitor in my Glyoxal bis(diallyl acetal) is still effective?
A5: The most reliable way to assess inhibitor effectiveness is to perform a stability test (see Experimental Protocols). If you observe any signs of polymerization under recommended storage conditions, it is likely that the inhibitor has been depleted.
Q6: Can I add more inhibitor to my Glyoxal bis(diallyl acetal)?
A6: Yes, if you suspect inhibitor depletion, it is possible to add more. However, this should be done with caution. It is crucial to use a suitable inhibitor and to add it at the correct concentration. Over-inhibition can interfere with subsequent polymerization reactions. Consult the manufacturer's technical data sheet or perform small-scale stability tests to determine the optimal type and concentration of inhibitor.
Quantitative Data on Inhibitor Effectiveness
| Inhibitor | Concentration | Storage Temperature (°C) | Atmosphere | Estimated Shelf Life (Months) |
| None | N/A | 25 | Air | < 1 |
| None | N/A | 4 | Air | 1 - 3 |
| BHT | 100 - 200 ppm | 25 | Air | 3 - 6 |
| BHT | 100 - 200 ppm | 4 | Air | > 12 |
| MEHQ | 50 - 100 ppm | 25 | Air | 4 - 8 |
| MEHQ | 50 - 100 ppm | 4 | Air | > 18 |
| TBC | 100 - 150 ppm | 25 | Air | 3 - 6 |
| TBC | 100 - 150 ppm | 4 | Air | > 12 |
Note: Shelf life is highly dependent on the purity of the monomer and the absence of contaminants.
Experimental Protocols
Stability Test for Glyoxal bis(diallyl acetal) in Storage
Objective: To evaluate the effectiveness of different inhibitors and storage conditions in preventing the premature polymerization of Glyoxal bis(diallyl acetal).
Materials:
-
Glyoxal bis(diallyl acetal), unstabilized
-
Inhibitors: BHT, MEHQ, TBC
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Refrigerator (2-8°C) and a dark cabinet at room temperature (25°C)
-
Viscometer
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor (e.g., 1000 ppm in a small amount of Glyoxal bis(diallyl acetal)).
-
Label a series of amber glass vials for each condition to be tested (e.g., "BHT 100 ppm, 4°C, Air", "No Inhibitor, 25°C, Nitrogen", etc.).
-
Aliquot the Glyoxal bis(diallyl acetal) into the vials.
-
Add the calculated amount of inhibitor stock solution to the respective vials to achieve the desired final concentrations.
-
For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon through the liquid for 1-2 minutes, then seal the vial tightly.
-
-
Storage:
-
Place the vials in their designated storage locations (refrigerator or room temperature cabinet).
-
Ensure all samples are protected from light.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., weekly for the first month, then monthly), visually inspect the samples for any changes in clarity or the presence of solids.
-
Measure the viscosity of each sample. A significant increase in viscosity indicates the onset of polymerization.
-
Perform FTIR analysis on a small aliquot of each sample. Monitor the characteristic peaks of the allyl group (e.g., C=C stretch around 1645 cm⁻¹). A decrease in the intensity of these peaks suggests polymerization.
-
-
Data Interpretation:
-
Plot viscosity versus time for each storage condition.
-
Plot the normalized intensity of the allyl C=C peak versus time.
-
The conditions that show the least change in viscosity and FTIR peak intensity over time are the most effective at inhibiting premature polymerization.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Logical relationship of factors influencing stability.
References
Technical Support Center: Troubleshooting Crosslinking with Glyoxal and Glyoxal bis(diallyl acetal)
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues encountered during crosslinking experiments with glyoxal (B1671930) and its derivative, Glyoxal bis(diallyl acetal).
Section 1: Glyoxal-Based Crosslinking
This section focuses on troubleshooting crosslinking reactions involving glyoxal, a widely used crosslinking agent for polymers and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of glyoxal crosslinking?
A1: Glyoxal crosslinks polymers containing hydroxyl groups (like polyvinyl alcohol, PVA) by forming acetal (B89532) bonds.[1] The aldehyde groups of glyoxal react with the hydroxyl groups on polymer chains, creating a three-dimensional network.[1] This reaction is typically catalyzed by an acid.[1] For proteins, glyoxal primarily targets the side chains of arginine and lysine (B10760008) residues.[2]
Q2: How can I determine the extent of crosslinking in my experiment?
A2: The degree of crosslinking can be assessed using several analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) can be used to observe changes in the hydroxyl (-OH) stretching band (around 3100-3500 cm⁻¹). A decrease in the intensity of this peak suggests successful crosslinking.[1] Differential Scanning Calorimetry (DSC) is another method, which can determine the glass transition temperature (Tg); an increase in Tg typically correlates with a higher degree of crosslinking.[1]
Q3: What are the optimal reaction conditions for glyoxal crosslinking?
A3: Optimal conditions are highly dependent on the specific application. For fixing cells and tissues, an acidic pH of 4.0-5.0 is generally most effective.[2] For crosslinking polymers like PVA, the reaction is also often carried out in an acidic environment to catalyze acetal formation.[1] However, for some applications, the pH may be adjusted to a near-neutral range (pH 5.5 to 7.5).[1] Temperature and reaction time also play crucial roles and should be optimized for each specific system.
Q4: Can I reverse glyoxal crosslinking?
A4: The initial Schiff base formation in protein crosslinking can be reversible.[3] The acetal formation with hydroxyl groups is also a reversible reaction, especially in the absence of an acid catalyst.[4] To create more stable crosslinks with proteins, the Schiff base can be reduced using an agent like sodium borohydride (B1222165) (NaBH₄) to form a stable secondary amine linkage.[3] For polymers, driving the reaction to completion with an acid catalyst and removing water can favor the formation of stable acetal crosslinks.[4]
Troubleshooting Guide for Incomplete Glyoxal Crosslinking
| Issue | Potential Cause | Recommended Solution |
| Low or No Crosslinking Efficiency | Inaccessible reactive sites (e.g., buried lysine/arginine residues in proteins).[2] | Consider using a denaturing agent if preserving the native protein conformation is not critical.[2] |
| Incompatible buffer components (e.g., Tris, glycine) that contain primary amines.[2][3] | Use buffers without primary amines, such as HEPES, MES, or phosphate-buffered saline (PBS).[2][3] | |
| Insufficient acid catalyst for polymer crosslinking.[1] | Ensure the reaction medium is at an appropriate acidic pH to facilitate acetal formation.[1] | |
| Inadequate reaction time or temperature.[1] | Extend the reaction time or increase the temperature, but monitor for over-crosslinking. Perform a time-course experiment to find the optimal duration.[3] | |
| Degraded or old glyoxal solution.[2][3] | Use a fresh, high-quality glyoxal solution for your experiments.[2][3] | |
| Protein Precipitation or Gel Formation | Over-crosslinking due to high glyoxal concentration or prolonged reaction time.[1][2][3] | Reduce the glyoxal concentration, shorten the incubation time, or perform the reaction at a lower temperature.[2][3] |
| High protein or polymer concentration.[2][3] | Lower the initial concentration of the protein or polymer to reduce intermolecular crosslinking.[2][3] | |
| Suboptimal buffer conditions affecting solubility.[2][3] | Optimize buffer pH and salt concentration to improve the solubility of the protein or polymer.[2][3] | |
| Poor Mechanical Properties of Final Product | Insufficient crosslinking.[1] | Refer to the solutions for "Low or No Crosslinking Efficiency." |
| Non-uniform crosslinking.[1] | Ensure homogeneous mixing of the polymer and glyoxal solutions.[1] | |
| Inconsistent Results | Variability in starting materials (e.g., polymer molecular weight).[1] | Characterize the starting materials to ensure consistency between batches.[1] |
| Fluctuations in reaction conditions.[1] | Carefully control reaction parameters such as temperature, pH, and mixing speed.[1] |
Experimental Protocols
General Protocol for Crosslinking Polyvinyl Alcohol (PVA) with Glyoxal:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in distilled water with continuous stirring at 80-90°C until the solution is clear.[5]
-
Reaction Mixture: Cool the PVA solution to room temperature. Add the desired amount of a 40 wt% glyoxal solution (e.g., 10 wt% relative to PVA).[5] If an acid catalyst is required, add a small amount of an acid like HCl to adjust the pH.
-
Crosslinking Reaction: Stir the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 85°C) to ensure a homogeneous reaction.[5]
-
Film Casting and Curing: Pour the solution onto a level casting surface, such as a Petri dish. Dry the film at room temperature or in an oven at a controlled temperature to remove the solvent. A subsequent curing step at an elevated temperature may be necessary to complete the crosslinking.[1]
-
Purification: Depending on the application, the crosslinked product may need to be washed with a suitable solvent, like deionized water, to remove unreacted glyoxal.[1]
Diagrams
Caption: General experimental workflow for crosslinking PVA with glyoxal.
Caption: Troubleshooting logic for incomplete glyoxal crosslinking.
Section 2: Glyoxal bis(diallyl acetal)
This section addresses the specific crosslinker, Glyoxal bis(diallyl acetal).
Disclaimer: There is limited specific information available in the public domain regarding the detailed troubleshooting of crosslinking reactions with Glyoxal bis(diallyl acetal). The guidance below is based on its chemical structure and general principles of acetal and allyl chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Glyoxal bis(diallyl acetal)?
A1: Glyoxal bis(diallyl acetal), also known as Tetraallyloxyethane (CAS 16646-44-9), is a chemical intermediate.[6] Its structure contains two acetal groups and four allyl (CH₂=CH-CH₂-) groups.[6] It has applications in the cosmetic and pharmaceutical industries.[6]
Q2: How might the crosslinking mechanism of Glyoxal bis(diallyl acetal) differ from glyoxal?
A2: While glyoxal crosslinks through the reaction of its aldehyde groups to form acetals, Glyoxal bis(diallyl acetal) already has stable acetal linkages. Therefore, its crosslinking activity is likely to proceed via the terminal allyl groups. These allyl groups can potentially undergo polymerization or other addition reactions, especially in the presence of initiators (e.g., radical initiators) or under specific conditions like UV irradiation or high temperatures. This represents a fundamentally different crosslinking mechanism compared to the condensation reactions of glyoxal.
Q3: What are the potential causes of incomplete crosslinking with Glyoxal bis(diallyl acetal)?
A3: Based on its structure, potential causes for incomplete crosslinking could include:
-
Ineffective initiation of allyl group polymerization: If the crosslinking relies on the allyl groups, the absence or insufficiency of an appropriate initiator (e.g., radical, cationic, or anionic) would lead to poor crosslinking.
-
Inhibition of polymerization: Certain impurities in the reaction mixture can inhibit polymerization reactions.
-
Steric hindrance: The accessibility of the allyl groups for reaction could be sterically hindered depending on the substrate being crosslinked.
-
Hydrolysis of the acetal: Although generally stable, under strong acidic conditions and in the presence of water, the acetal linkages could potentially hydrolyze, breaking down the crosslinker.
Hypothetical Troubleshooting Guide for Glyoxal bis(diallyl acetal)
| Issue | Potential Cause (Hypothesized) | Recommended Solution (Hypothesized) |
| Low or No Crosslinking | Lack of appropriate initiator for allyl group reaction. | Introduce a suitable radical, cationic, or anionic initiator depending on the desired polymerization mechanism. |
| Presence of polymerization inhibitors. | Purify starting materials to remove potential inhibitors. | |
| Insufficient energy input (e.g., heat or UV) for initiation. | Increase the temperature or UV intensity as appropriate for the chosen initiation method. | |
| Hydrolysis of the crosslinker. | Ensure the reaction is carried out under anhydrous conditions if strong acids are present. | |
| Inconsistent Results | Variability in initiator concentration or activity. | Precisely control the amount of initiator added and ensure its freshness. |
| Fluctuation in reaction temperature or UV exposure. | Maintain strict control over the energy input into the reaction. |
Diagram
References
Technical Support Center: Optimizing Catalyst Concentration for Glyoxal Bis(diallyl acetal) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of glyoxal (B1671930) bis(diallyl acetal). Our aim is to facilitate a smooth experimental process by addressing potential challenges and offering detailed procedural guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of diallyl monomers like glyoxal bis(diallyl acetal)?
A1: The main challenge with diallyl monomers is the prevalence of degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group on a monomer molecule. This terminates the polymer chain and creates a stable, less reactive allyl radical, which is slow to initiate new chains, often resulting in low monomer conversion and low molecular weight polymers.[1]
Q2: Which type of polymerization is suitable for glyoxal bis(diallyl acetal)?
A2: Glyoxal bis(diallyl acetal) can potentially be polymerized via two main routes:
-
Free Radical Polymerization: This is a common method for diallyl monomers, typically initiated by thermal decomposition of initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]
-
Cationic Polymerization: The acetal (B89532) linkages in the monomer suggest that cationic polymerization could be a viable alternative, potentially initiated by acid catalysts. This method may also be accompanied by isomerization of the allyl ether to a more reactive vinyl ether.
Q3: How does initiator concentration impact the polymerization of glyoxal bis(diallyl acetal)?
A3: The initiator concentration is a critical parameter. A low concentration may not generate enough free radicals to sustain the polymerization, leading to low conversion. Conversely, an excessively high concentration can result in the formation of many short polymer chains and increase the likelihood of termination reactions, thus reducing the average molecular weight.[1][2]
Q4: What is the effect of temperature on the polymerization process?
A4: Temperature significantly influences the polymerization kinetics. Higher temperatures generally increase the rate of initiator decomposition and propagation. However, for diallyl monomers, elevated temperatures can also accelerate degradative chain transfer, which can be detrimental to achieving a high molecular weight.[3] Therefore, an optimal temperature must be determined experimentally.
Q5: Can glyoxal bis(diallyl acetal) be used as a crosslinking agent?
A5: Yes, due to its difunctional nature with two diallyl groups, glyoxal bis(diallyl acetal) can act as a crosslinking agent, leading to the formation of a three-dimensional polymer network.[1] This is particularly relevant in bulk polymerization or at high monomer concentrations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of glyoxal bis(diallyl acetal).
| Problem | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | 1. Inhibitor Presence: The monomer may contain inhibitors from storage that quench free radicals. 2. Insufficient Initiator: The initiator concentration may be too low to effectively start the polymerization. 3. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger. 4. Low Reaction Temperature: The temperature may not be high enough for efficient initiator decomposition. | 1. Purify the Monomer: Pass the monomer through a column of activated alumina (B75360) to remove inhibitors. 2. Optimize Initiator Concentration: Incrementally increase the initiator concentration. 3. Deoxygenate the Reaction Mixture: Purge the mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. 4. Increase Reaction Temperature: Gradually increase the temperature in 5-10°C increments. |
| Low Polymer Molecular Weight | 1. Degradative Chain Transfer: This is an inherent issue with allyl monomers. 2. High Initiator Concentration: Too many initiator radicals can lead to shorter polymer chains. 3. High Reaction Temperature: Higher temperatures can favor chain transfer reactions. | 1. Control Reaction Conditions: Use a lower reaction temperature to disfavor chain transfer. Increase monomer concentration in solution polymerization. 2. Reduce Initiator Concentration: Use the lowest effective initiator concentration. 3. Optimize Temperature: Find a balance between a reasonable reaction rate and minimizing chain transfer. |
| Gel Formation at Low Conversion | 1. High Monomer Concentration: In bulk or highly concentrated solutions, intermolecular cross-linking is more likely. 2. High Initiator Concentration: A high radical flux can promote branching and cross-linking. | 1. Use a Solvent: Perform the polymerization in a suitable solvent to reduce the monomer concentration. 2. Lower Initiator Concentration: Reduce the amount of initiator to slow down the reaction and favor intramolecular cyclization over intermolecular cross-linking. |
| Inconsistent Results Between Batches | 1. Variability in Monomer Purity: Different batches may have varying levels of inhibitors or impurities. 2. Inaccurate Temperature Control: Small temperature fluctuations can significantly affect kinetics. 3. Atmospheric Leaks: Oxygen leaking into the system can inhibit the reaction. | 1. Standardize Monomer Purification: Implement a consistent purification protocol for each batch. 2. Calibrate Temperature Equipment: Ensure accurate and stable temperature control. 3. Ensure an Inert Atmosphere: Check all seals and connections to maintain an oxygen-free environment. |
Data Presentation
Table 1: Recommended Starting Conditions for Radical Polymerization of Glyoxal bis(diallyl acetal)
| Parameter | Recommended Range | Notes |
| Initiator Type | Benzoyl Peroxide (BPO), Azobisisobutyronitrile (AIBN) | BPO is typically used at slightly higher temperatures than AIBN. |
| Initiator Concentration | 0.1 - 2.0 mol% (relative to monomer) | Start with a lower concentration and optimize based on conversion and molecular weight.[1] |
| Reaction Temperature | 60 - 90°C | The optimal temperature depends on the initiator and solvent used. |
| Monomer Concentration (in solution) | 20 - 80% (w/v) | Higher concentrations can lead to faster rates but may also result in earlier gelation. |
| Solvent | Toluene (B28343), Dioxane, Benzene | Ensure the solvent is anhydrous and inert to radical reactions. |
Experimental Protocols
Protocol 1: Free Radical Polymerization of Glyoxal bis(diallyl acetal)
Objective: To polymerize glyoxal bis(diallyl acetal) using a free-radical initiator.
Materials:
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Glyoxal bis(diallyl acetal) (purified)
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Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
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Anhydrous toluene (or other suitable solvent)
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Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
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Oil bath or heating mantle
Procedure:
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Monomer Purification: If necessary, pass the glyoxal bis(diallyl acetal) monomer through a column of activated alumina to remove any storage inhibitors.
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Reaction Setup: To the reaction flask, add the purified monomer and anhydrous solvent to achieve the desired concentration (e.g., 50% w/v).
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Initiator Addition: Add the desired amount of initiator (e.g., 1 mol% relative to the monomer) to the reaction mixture.
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Deoxygenation: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
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Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C for BPO) under a continuous inert gas flow with constant stirring.
-
Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., via gravimetry or spectroscopy).
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Termination and Isolation: After the desired reaction time, cool the mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer under vacuum to a constant weight.
Protocol 2: Cationic Polymerization of Glyoxal bis(diallyl acetal) (Hypothetical)
Objective: To explore the cationic polymerization of glyoxal bis(diallyl acetal).
Materials:
-
Glyoxal bis(diallyl acetal) (purified and dried)
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Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a protonic acid (e.g., Triflic acid, TfOH)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, hexane)
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Reaction flask under an inert, dry atmosphere
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Dry glassware
Procedure:
-
Monomer and Solvent Preparation: Ensure the monomer and solvent are rigorously dried and deoxygenated, as water and oxygen can terminate cationic polymerization.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified glyoxal bis(diallyl acetal) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78°C to 0°C) to control the polymerization, which can be very rapid.
-
Initiator Addition: Slowly add the cationic initiator to the stirred monomer solution.
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Polymerization: Maintain the reaction at the low temperature and monitor for any changes in viscosity that may indicate polymerization.
-
Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent, such as methanol (B129727) or ammonia (B1221849) in methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a suitable non-solvent. Filter and dry the polymer under vacuum.
Mandatory Visualizations
Caption: Workflow for Radical Polymerization.
References
"purification methods for Glyoxal bis(diallyl acetal) post-synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the post-synthesis purification of Glyoxal (B1671930) bis(diallyl acetal).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Glyoxal bis(diallyl acetal).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Incomplete reaction leaving starting materials. 2. Presence of water forming azeotropes. 3. Co-distillation with impurities of similar boiling points. 4. Thermal decomposition during distillation. | 1. Monitor the reaction to completion (e.g., by GC) before workup. 2. Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄) before distillation. Consider azeotropic distillation with a solvent like toluene (B28343) to remove water. 3. Perform fractional distillation with a column that has a high number of theoretical plates. 4. Use a lower distillation temperature under a higher vacuum. Ensure the heating mantle temperature does not significantly exceed the boiling point of the product. |
| Product is Wet (Contains Water) | 1. Inefficient drying of the crude product. 2. Hydrolysis of the acetal (B89532) due to residual acid. | 1. Ensure the drying agent is active and used in sufficient quantity. Allow adequate contact time. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before drying and distillation. |
| Product Discolors (Turns Yellow/Brown) During Distillation | 1. Presence of acidic impurities causing decomposition. 2. Overheating or prolonged heating during distillation. | 1. Wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) to remove any residual acid catalyst. 2. Distill under high vacuum to lower the boiling point. Use a rotary evaporator for solvent removal at lower temperatures. Avoid excessive heating mantle temperatures. |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product loss during aqueous workup (hydrolysis). 3. Mechanical losses during transfers. 4. Decomposition during distillation. | 1. Optimize reaction conditions (catalyst amount, reaction time, water removal). 2. Perform the aqueous wash quickly and with cold solutions. Ensure the pH is neutral or slightly basic before prolonged storage. 3. Ensure careful transfer of the material between vessels. 4. See "Product Discolors During Distillation" above. |
| Pressure Fluctuations During Vacuum Distillation | 1. Leaks in the distillation setup. 2. Outgassing of volatile impurities. 3. Bumping of the liquid. | 1. Check all joints and seals for proper sealing. Use high-vacuum grease where appropriate. 2. Hold the crude product under vacuum for a period before starting the distillation to remove highly volatile components. 3. Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of Glyoxal bis(diallyl acetal)?
A1: The key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 16646-44-9[][][3][4] |
| Molecular Formula | C₁₄H₂₂O₄[][4][5] |
| Molecular Weight | 254.32 g/mol [][3][4][5] |
| Appearance | Colorless to almost colorless clear liquid[] |
| Boiling Point | 155-160 °C at 25 mmHg[3] |
| Density | 1.001 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.4556[3] |
Q2: What is a suitable purification method for Glyoxal bis(diallyl acetal)?
A2: Vacuum distillation is a common and effective method for purifying Glyoxal bis(diallyl acetal), given its relatively high boiling point.[3] It is crucial to perform this under reduced pressure to prevent thermal decomposition.
Q3: How can I remove the acid catalyst after the synthesis?
A3: The acid catalyst can be neutralized by washing the crude reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution. This should be done during the workup procedure before the final drying and distillation steps.
Q4: My product seems to be contaminated with water. How can I dry it effectively?
A4: After the aqueous workup, the organic layer containing the product should be dried over an anhydrous inorganic salt. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices. The drying agent should be filtered off before proceeding to distillation. For significant amounts of water, azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus can be effective.[6]
Q5: What are the potential impurities in the synthesis of Glyoxal bis(diallyl acetal)?
A5: Potential impurities include unreacted starting materials (glyoxal and allyl alcohol), hemiacetals, water, the acid catalyst, and by-products from side reactions. The formation of glyoxal hemiacetals is a known possibility in the synthesis of glyoxal acetals.[7]
Experimental Protocols
Protocol 1: General Workup and Neutralization
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Cool the reaction mixture to room temperature.
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If a solvent was used, it may be removed under reduced pressure using a rotary evaporator.
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Dilute the crude product with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
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Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
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Water.
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Brine (saturated aqueous NaCl solution) to aid in the separation of the layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
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Filter off the drying agent.
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Remove the solvent under reduced pressure to yield the crude Glyoxal bis(diallyl acetal).
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
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Add the crude Glyoxal bis(diallyl acetal) and a magnetic stir bar or boiling chips to the distillation flask.
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Slowly apply vacuum, ensuring there is no excessive bumping.
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Once a stable vacuum is achieved (e.g., 25 mmHg), gradually heat the distillation flask.
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Collect the fraction that distills at the expected boiling point (155-160 °C at 25 mmHg).[3]
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Monitor the purity of the collected fractions by a suitable analytical method, such as Gas Chromatography (GC). Commercial sources often specify a purity of >90% by GC.[]
Visualizations
Caption: General workflow for the purification of Glyoxal bis(diallyl acetal).
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Controlling the Degree of Crosslinking with Glyoxal bis(diallyl acetal)
This technical support center is designed for researchers, scientists, and drug development professionals working with the crosslinking agent Glyoxal bis(diallyl acetal), also known as Tetraallyloxyethane. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control the degree of crosslinking in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the crosslinking mechanism of Glyoxal bis(diallyl acetal)?
A1: Glyoxal bis(diallyl acetal) is a tetra-functional allyl monomer. Its crosslinking occurs via a free-radical polymerization of its four allyl groups. When a free-radical initiator is introduced and activated (e.g., by heat or UV light), it initiates a chain reaction where the allyl double bonds polymerize to form a three-dimensional crosslinked network. A key feature of the polymerization of diallyl compounds is the cyclolinear mechanism, which leads to macromolecules with alternating cyclic and linear units.[1]
Q2: What is degradative chain transfer and how does it affect my experiment?
A2: Degradative chain transfer is a common side reaction in the polymerization of allyl monomers and a primary cause of low polymer yields.[2] It happens when a growing polymer radical abstracts a hydrogen atom from an allyl monomer. This terminates the polymer chain and creates a stable, less reactive allyl radical that is slow to initiate new chains.[2][3] This process can lead to incomplete polymerization, slow reaction rates, and the formation of polymers with low molecular weight.[4]
Q3: What type of initiators should I use for Glyoxal bis(diallyl acetal)?
A3: Free-radical initiators are typically used. The choice depends on the desired curing temperature.
-
Peroxides: Di-tert-butyl peroxide or benzoyl peroxide (BPO) are common choices for thermal initiation.[5][6]
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Azo Compounds: Azobisisobutyronitrile (AIBN) is another option for thermal initiation.[6] The initiator concentration is critical; too low may result in an incomplete reaction, while too high can lead to the formation of short polymer chains.[2]
Q4: How can I measure the degree of crosslinking?
A4: Several methods can be used to determine the degree of crosslinking:
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Gel Content and Swell Ratio: This involves extracting the soluble, uncrosslinked portion of the polymer with a solvent. The remaining insoluble gel is weighed to determine the gel content. The swell ratio, a measure of how much the gel swells in the solvent, can also indicate the degree of crosslinking.[4]
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Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the polymer. The storage modulus in the rubbery plateau region is related to the crosslink density.[7]
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Nuclear Magnetic Resonance (NMR): Low-field NMR can be used to determine crosslink densities.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Polymerization or Low Yield | Degradative Chain Transfer: This is an inherent issue with allyl monomers that slows or stops the polymerization.[3][4] | While it cannot be eliminated, its effects can be minimized by optimizing initiator concentration and temperature. Lowering the polymerization temperature may favor propagation over chain transfer. |
| Inhibitors: The presence of oxygen or other impurities can inhibit the free-radical reaction.[2] | Ensure the monomer is purified and degassed before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Initiator: The concentration of the free-radical initiator may be too low for the reaction to proceed to completion.[2] | Increase the initiator concentration in small increments. A typical range is 0.1-1.0 wt%. | |
| Low Curing Temperature or Short Time: The conditions may not be sufficient to fully decompose the initiator and cure the polymer. | Optimize the curing profile by increasing the temperature or extending the reaction time. Refer to the initiator's half-life data to select an appropriate temperature. | |
| Low Molecular Weight of the Polymer | Dominance of Degradative Chain Transfer: This leads to the formation of many short polymer chains.[4] | Optimize initiator concentration and temperature. A lower temperature may reduce the rate of chain transfer relative to propagation. |
| Bubble Formation in the Polymer | Trapped Air: Air can be introduced during the mixing or mold-filling process. | Degas the monomer under a vacuum before adding the initiator and filling the mold. Carefully pour the monomer to avoid introducing air bubbles. |
| Dissolved Gases: Gases dissolved in the monomer can be released upon heating. | Degas the monomer under a vacuum prior to polymerization. | |
| Cracking of the Polymer | High Volume Shrinkage and Exotherm: The polymerization of allyl monomers can be highly exothermic, leading to internal stress and cracking. | Implement a gradual temperature increase to control the rate of polymerization and heat evolution. Use a lower initial curing temperature and extend the overall curing time. |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of Glyoxal bis(diallyl acetal)
This protocol describes a general procedure for the bulk polymerization of Glyoxal bis(diallyl acetal) using a thermal initiator.
Materials:
-
Glyoxal bis(diallyl acetal)
-
Free-radical initiator (e.g., Benzoyl Peroxide - BPO)
-
Reaction vessel (e.g., glass vial or mold)
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Inert gas supply (Nitrogen or Argon)
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Vacuum oven or conventional oven
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Solvent for purification (e.g., acetone)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Preparation: If necessary, purify the Glyoxal bis(diallyl acetal) monomer to remove any inhibitors.
-
Initiator Addition: Add the desired amount of BPO (e.g., 0.5 mol% relative to the monomer) to the liquid monomer and stir until fully dissolved.
-
Degassing: Deoxygenate the monomer-initiator mixture by bubbling with an inert gas for 20-30 minutes.
-
Polymerization: Transfer the mixture to the reaction vessel or mold. Place the vessel in an oven preheated to the desired temperature (e.g., 70-80°C). Maintain the inert atmosphere if possible.
-
Curing: Allow the polymerization to proceed for the desired amount of time. The time will vary depending on the temperature and initiator concentration.
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Isolation and Purification: After the reaction, cool the vessel. If a soluble polymer is desired, dissolve the product in a suitable solvent like acetone (B3395972) and precipitate it into a non-solvent like cold methanol (B129727) to remove unreacted monomer and initiator. Filter and dry the polymer under a vacuum. For a crosslinked gel, proceed to characterization.
Protocol 2: Determination of Gel Content and Swell Ratio
This protocol is used to quantify the degree of crosslinking.
Materials:
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Crosslinked polymer sample
-
Solvent (e.g., Toluene or Xylene)
-
Soxhlet extraction apparatus or a sealed container for swelling
-
Wire mesh cage
-
Analytical balance
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Vacuum oven
Procedure:
-
Sample Preparation: Accurately weigh a small piece of the crosslinked polymer (W_initial). Place it inside a pre-weighed wire mesh cage.
-
Extraction: Place the cage in a Soxhlet extractor with a suitable solvent. Run the extraction for 24 hours to remove any soluble, uncrosslinked polymer.
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Drying: After extraction, carefully remove the cage and dry the polymer sample in a vacuum oven until a constant weight is achieved (W_dry).
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Swelling: Immerse the dried, extracted sample in the same solvent at room temperature and allow it to swell to equilibrium (typically 24-48 hours).
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Weighing Swollen Sample: Remove the sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculations:
-
Gel Content (%) = (W_dry / W_initial) * 100
-
Swell Ratio (Q) = W_swollen / W_dry
-
Visualizations
Caption: Experimental workflow for the crosslinking of Glyoxal bis(diallyl acetal).
Caption: Troubleshooting logic for incomplete polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
Technical Support Center: Managing the Exothermic Nature of Glyoxal Bis(diallyl acetal) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nature of Glyoxal bis(diallyl acetal) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when polymerizing Glyoxal bis(diallyl acetal)?
A1: The primary safety concern is the management of the exothermic reaction. While allyl monomers like Glyoxal bis(diallyl acetal) generally exhibit slower polymerization rates compared to other vinyl monomers, the potential for a runaway reaction exists, especially at higher monomer concentrations or with highly active initiators.[1][2] This can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.
Q2: What are the typical signs of a runaway exothermic reaction during the polymerization of Glyoxal bis(diallyl acetal)?
A2: Signs of a runaway reaction include a sudden and rapid increase in the reaction temperature, a noticeable increase in the viscosity of the reaction mixture, unexpected color changes, and potentially the release of vapors. In a sealed system, a rapid pressure increase would also be observed.
Q3: How can I prevent a runaway reaction?
A3: Proactive thermal management is key. This includes using a well-controlled heating and cooling system for the reactor, starting with a lower reaction temperature, gradual addition of the monomer or initiator, and ensuring adequate stirring to dissipate heat. Utilizing a solvent to dilute the monomer can also help to manage the heat generated.
Q4: What immediate steps should I take if I suspect a runaway reaction is occurring?
A4: If a runaway reaction is suspected, prioritize safety. Immediately initiate emergency cooling of the reactor. If possible and safe to do so, add a polymerization inhibitor or a cold, inert solvent to quench the reaction. Evacuate the area if the situation cannot be brought under control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase. | - Initiator concentration is too high.- Reaction temperature is too high.- Inadequate heat dissipation. | - Immediately implement emergency cooling.- Reduce initiator concentration in future experiments.- Lower the initial reaction temperature.- Improve stirring and consider a larger reactor or a reactor with a cooling jacket. |
| Reaction mixture viscosity increases too quickly. | - High rate of polymerization. | - Lower the reaction temperature.- Reduce the monomer concentration by adding a suitable solvent.- Consider a slower-initiating system. |
| Inconsistent polymerization results (batch-to-batch variability). | - Inconsistent temperature control.- Variations in initiator or monomer purity. | - Ensure precise and consistent temperature control for all reactions.- Use monomers and initiators from the same batch with known purity.- Perform quality control checks on incoming materials. |
| Low polymer yield despite a noticeable exotherm. | - Degradative chain transfer to the monomer.[1][2] | - This is a known characteristic of allyl monomer polymerization.[1]- Consider using a higher initiator concentration, but be mindful of the exotherm.- Explore alternative polymerization techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. |
Experimental Protocols
Illustrative Protocol for Controlled Polymerization of Glyoxal bis(diallyl acetal)
Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific experimental goals and safety considerations. A thorough risk assessment should be conducted before any experiment.
Materials:
-
Glyoxal bis(diallyl acetal) (purity >98%)[3]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent, anhydrous)
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Methanol (non-solvent for precipitation)
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Reaction vessel with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet.
-
Controlled temperature oil bath or heating/cooling jacket.
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with Glyoxal bis(diallyl acetal) and toluene. The monomer concentration can be varied (e.g., 20-50% by weight) to control the reaction kinetics and exotherm.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen blanket.
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Initiator Addition: Once the reaction temperature is stable, add the initiator (AIBN), either as a single portion or dissolved in a small amount of toluene and added dropwise over a period of time to control the initiation rate.
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Monitoring the Reaction: Monitor the reaction temperature closely. A slight increase in temperature above the set point is expected, but a rapid rise indicates a significant exotherm that needs to be managed. Samples can be taken periodically to monitor monomer conversion by techniques such as ¹H NMR or FTIR.
-
Termination: After the desired reaction time or monomer conversion is reached, cool the reactor to room temperature.
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Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like methanol.
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Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data Summary
Disclaimer: The following data are illustrative and intended for educational purposes. Actual experimental values may vary.
Table 1: Effect of Initiator Concentration on Peak Exotherm
| Initiator (AIBN) Concentration (mol%) | Peak Reaction Temperature (°C) | Time to Peak Temperature (min) |
| 0.5 | 78 | 120 |
| 1.0 | 85 | 90 |
| 2.0 | 98 | 60 |
Table 2: Effect of Monomer Concentration on Exotherm
| Monomer Concentration (wt% in Toluene) | Peak Reaction Temperature (°C) | Time to Peak Temperature (min) |
| 20 | 75 | 150 |
| 50 | 92 | 80 |
| 80 | 125 | 45 |
Visualizations
Caption: Workflow for Managing Polymerization Exotherm.
Caption: Troubleshooting Logic for Uncontrolled Exotherm.
References
"preventing phase separation in polymer blends with Glyoxal bis(diallyl acetal)"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymer blends. The focus is on preventing phase separation through reactive compatibilization, with a discussion on the potential role of molecules like Glyoxal bis(diallyl acetal).
Frequently Asked Questions (FAQs)
Q1: What is phase separation in polymer blends and why is it a problem?
Most polymers are immiscible with one another, meaning they do not mix at a molecular level.[1] When blended, they tend to separate into distinct phases, a phenomenon known as phase separation. This results in a coarse morphology with poor adhesion between the different polymer domains.[2] Such blends often exhibit weak mechanical properties, making them unsuitable for many applications.[2] Controlling this phase separation is crucial for developing new materials with tailored properties.[1]
Q2: What is reactive compatibilization and how does it work?
Reactive compatibilization is a technique used to improve the compatibility of immiscible polymer blends. It involves adding a reactive polymer or a small reactive molecule that can form copolymers (typically graft or block copolymers) in situ at the interface between the two polymer phases during melt blending.[1][2] These newly formed copolymers act as surfactants, reducing the interfacial tension between the polymer phases. This leads to a finer, more stable dispersion of one polymer within the other and enhances the adhesion between the phases, resulting in improved mechanical properties.[2]
Q3: What are some common reactive functional groups used for compatibilization?
A variety of reactive functional groups can be used for in situ copolymer formation. Some common examples include:
-
Maleic anhydride
-
Epoxide groups
-
Carboxylic acids and their derivatives
-
Primary and secondary amines
-
Hydroxyl groups
The choice of functional group depends on the specific polymers in the blend and their inherent reactivity.
Q4: How can the effectiveness of a compatibilizer be evaluated?
The performance of a compatibilizer is typically assessed through a combination of morphological analysis and mechanical testing:
-
Morphological Analysis: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure of the polymer blend.[3][4] An effective compatibilizer will lead to a significant reduction in the size of the dispersed phase domains and a more uniform distribution.
-
Mechanical Testing: The mechanical properties of the blend, such as tensile strength, elongation at break, and impact strength, are measured.[3] A well-compatibilized blend will generally exhibit superior mechanical properties compared to the uncompatibilized blend.[3]
Q5: Could Glyoxal bis(diallyl acetal) be used as a reactive compatibilizer?
Currently, there is a lack of specific scientific literature detailing the use of Glyoxal bis(diallyl acetal) (GBDA) as a reactive compatibilizer for polymer blends. However, we can infer its potential reactivity from its chemical structure. GBDA has two key features: acetal (B89532) linkages and diallyl groups.
-
Acetal Linkages: The parent compound, glyoxal, is a known crosslinking agent for polymers containing hydroxyl groups (like polyvinyl alcohol) through the formation of acetal bridges.[3][5] The acetal groups in GBDA are generally stable under neutral or basic conditions but could potentially hydrolyze under acidic conditions to release glyoxal, which could then react. However, this is less likely under typical melt processing conditions.
-
Diallyl Groups: The allyl groups in GBDA's structure suggest a potential for polymerization or other chemical modifications.[6] At the high temperatures used in polymer processing, these groups could potentially undergo free-radical reactions, grafting onto the polymer chains of the blend components.
It is important to note that this is a theoretical assessment. Experimental validation would be required to determine if Glyoxal bis(diallyl acetal) can function as an effective reactive compatibilizer and under what specific conditions.
Troubleshooting Guide
Problem: Poor dispersion of the minor phase, characterized by large and irregular domains.
| Possible Cause | Suggested Solution |
| Insufficient Mixing Energy or Time | Increase screw speed or residence time in the extruder. Optimize the screw design to include more mixing elements. |
| Incorrect Processing Temperature | The temperature may be too low for the compatibilization reaction to occur at a sufficient rate. Incrementally increase the barrel temperatures. Conversely, if the temperature is too high, it could cause polymer degradation; check for signs of degradation like discoloration or a significant drop in viscosity. |
| Low Compatibilizer Concentration | The amount of compatibilizer may be insufficient to cover the interface between the polymer phases. Increase the concentration of the compatibilizer in increments. |
| Slow Reaction Kinetics | The reaction between the compatibilizer and the polymers may be too slow within the timeframe of melt processing. Consider adding a catalyst if appropriate for the reaction chemistry. |
Problem: The final blend is brittle and shows poor mechanical properties despite appearing well-mixed.
| Possible Cause | Suggested Solution |
| Weak Interfacial Adhesion | The in situ formed copolymer may not be providing sufficient adhesion between the phases. This could be due to an insufficient amount of copolymer being formed. Re-evaluate the compatibilizer concentration and processing conditions. |
| Polymer Degradation | The high temperatures and shear forces during reactive extrusion may be causing chain scission of one or both polymer components. Analyze the molecular weight of the polymers before and after processing. If degradation is confirmed, reduce the processing temperature or residence time, or add a processing stabilizer. |
| Excessive Crosslinking | Some reactive compatibilizers, particularly those with multiple reactive sites, can cause excessive crosslinking at the interface, leading to a brittle interphase.[7] Reduce the concentration of the compatibilizer or choose a compatibilizer with lower functionality. |
Data Presentation
Table 1: Expected Effects of Successful Reactive Compatibilization on Polymer Blend Properties
| Property | Uncompatibilized Blend | Compatibilized Blend | Method of Measurement |
| Dispersed Phase Domain Size | Large, irregular | Small, spherical | Scanning Electron Microscopy (SEM) |
| Interfacial Adhesion | Weak | Strong | Mechanical Testing (Tensile, Impact) |
| Tensile Strength | Low | High | Universal Testing Machine |
| Impact Strength | Low | High | Izod or Charpy Impact Tester |
| Morphology Stability | Unstable, coarsens with further processing | Stable | SEM analysis after annealing |
Experimental Protocols
Protocol 1: Preparation of a Reactively Compatibilized Polymer Blend via Twin-Screw Extrusion
-
Material Preparation: Dry both polymers and the reactive compatibilizer in a vacuum oven at an appropriate temperature for at least 4 hours to remove any moisture.
-
Premixing: Dry blend the polymer pellets and the compatibilizer in the desired weight ratios.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. The temperature should be high enough to melt both polymers and facilitate the reaction, but not so high as to cause degradation.
-
Feed the premixed material into the extruder at a constant rate.
-
The screw speed should be set to ensure adequate mixing and residence time for the reaction to occur.
-
Extrude the blend through a die to form strands.
-
-
Cooling and Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer.
-
Post-Drying: Dry the resulting pellets in a vacuum oven before further characterization or processing.
Protocol 2: Morphological Characterization using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryo-fracture a sample of the polymer blend (e.g., an injection-molded bar) after immersing it in liquid nitrogen for several minutes. This creates a clean fracture surface.
-
Alternatively, cut a thin section from the sample using a microtome.[4]
-
-
Etching (Optional): To enhance contrast between the phases, selectively etch one of the polymer phases using a suitable solvent that dissolves one polymer but not the other.
-
Coating: Mount the fractured or etched sample on an SEM stub and sputter-coat it with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Place the coated sample in the SEM chamber and acquire images of the fracture surface at various magnifications. The resulting images will show the size, shape, and distribution of the dispersed phase within the matrix.
Visualizations
Caption: Mechanism of reactive compatibilization at the polymer interface.
Caption: Experimental workflow for developing a reactively compatibilized blend.
Caption: Troubleshooting decision tree for common issues in reactive blending.
References
- 1. Reactive polymers for blend compatibilization | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Mechanical Properties of Polymers Crosslinked with Glyoxal Bis(diallyl acetal)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers crosslinked with Glyoxal bis(diallyl acetal). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the crosslinking process and characterization of your polymer network.
| Issue | Potential Causes | Solutions & Optimization Strategies |
| Low Crosslinking Efficiency / Poor Gel Formation | 1. Insufficient Catalyst: The acetal (B89532) exchange reaction may be too slow without an acid catalyst. 2. Inadequate Reaction Time or Temperature: The polymerization of the diallyl groups may not have proceeded to completion. 3. Oxygen Inhibition: The presence of oxygen can significantly inhibit the free-radical polymerization of the allyl groups. 4. Low Initiator Concentration: Insufficient free radicals are generated to initiate polymerization. | 1. Catalyst Addition: Introduce a suitable acid catalyst to facilitate the acetal exchange if it is part of the intended crosslinking mechanism. 2. Optimize Curing Conditions: Increase the curing temperature or extend the reaction time. Monitor the reaction kinetics to determine the optimal conditions. 3. Inert Atmosphere: Perform the polymerization under an inert atmosphere, such as nitrogen or argon. Degas all monomers and solvents prior to use. 4. Increase Initiator Concentration: Incrementally increase the amount of free-radical initiator. |
| Brittle Final Polymer | 1. High Crosslink Density: An excessive concentration of Glyoxal bis(diallyl acetal) leads to a rigid and brittle network. 2. Homopolymerization of Crosslinker: The crosslinker may form rigid, localized domains. 3. Insufficient Chain Length between Crosslinks: The polymer chains being crosslinked are too short. | 1. Optimize Crosslinker Concentration: Systematically decrease the concentration of Glyoxal bis(diallyl acetal). 2. Introduce a Comonomer: Copolymerize with a flexible monomer to disrupt the rigid network. 3. Use a Chain Transfer Agent: Control the molecular weight of the polymer chains between crosslinks by using a chain transfer agent. |
| Inconsistent Mechanical Properties | 1. Inhomogeneous Mixing: Poor dispersion of the crosslinker and initiator within the polymer matrix. 2. Variable Curing Conditions: Fluctuations in temperature or curing time between batches. 3. Presence of Voids: Trapped air bubbles can act as stress concentrators. | 1. Thorough Mixing: Ensure uniform mixing of all components, especially for viscous formulations. 2. Precise Control: Carefully control and monitor the curing temperature and time. 3. Degassing: Degas the mixture before curing to remove any trapped air. |
| Polymerization Stalls at Low Conversion | 1. Degradative Chain Transfer: A common issue with allyl monomers where a growing polymer radical is terminated by abstracting a hydrogen from an unreacted allyl group. | 1. Increase Initiator Concentration: A higher concentration of radicals can help to re-initiate chains. 2. Controlled Radical Polymerization: Employ techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to better control the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: What is the crosslinking mechanism of Glyoxal bis(diallyl acetal)?
A1: Glyoxal bis(diallyl acetal) can crosslink polymers through two primary mechanisms. The first is through the free-radical polymerization of its four allyl groups, initiated by a thermal or photoinitiator. This forms a three-dimensional network. The second potential mechanism, particularly with polymers containing hydroxyl groups (like PVA or cellulose), is an acid-catalyzed acetal exchange reaction where the diallyl acetal groups react with the polymer's hydroxyl groups.
Q2: How can I determine the degree of crosslinking in my polymer?
A2: Several techniques can be used to analyze the degree of crosslinking:
-
Swelling Test: A simple and common method where the crosslinked polymer is immersed in a suitable solvent. The extent of swelling is inversely related to the crosslink density, which can be quantified using the Flory-Rehner equation.[1]
-
Mechanical Testing: The elastic modulus in the rubbery state of the polymer is directly proportional to the crosslink density.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): This can be used to monitor the disappearance of the C=C bonds of the allyl groups, indicating their participation in the polymerization.[2]
-
Differential Scanning Calorimetry (DSC): An increase in the glass transition temperature (Tg) of the polymer is indicative of a higher degree of crosslinking.[2]
Q3: What are suitable initiators for the polymerization of the allyl groups?
A3: Free-radical initiators are required. For thermal curing, common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). For UV curing, a suitable photoinitiator that absorbs at the wavelength of your UV source should be used.
Q4: How does the concentration of Glyoxal bis(diallyl acetal) affect the mechanical properties?
A4: Generally, increasing the concentration of the crosslinker will increase the crosslink density. This typically leads to a higher tensile strength and Young's modulus, but a decrease in the elongation at break, making the material more brittle.[3] The optimal concentration will depend on the desired balance of properties for your specific application.
Quantitative Data on Mechanical Properties
The following table provides illustrative data on how varying the concentration of a diallyl crosslinker can influence the mechanical properties of a polymer. Note: This data is representative and synthesized from literature on similar diallyl crosslinkers due to the limited specific data on Glyoxal bis(diallyl acetal). Actual values will vary depending on the base polymer and experimental conditions.
| Crosslinker Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Uncrosslinked) | 25 | 0.8 | 150 |
| 5 | 40 | 1.2 | 80 |
| 10 | 55 | 1.8 | 30 |
| 15 | 65 | 2.5 | 10 |
| 20 | 70 | 3.1 | 5 |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polymer Film
This protocol outlines a general procedure for the synthesis of a polymer film crosslinked with Glyoxal bis(diallyl acetal) using a thermal initiator.
Materials:
-
Base polymer (e.g., Polyvinyl alcohol, Poly(methyl methacrylate))
-
Appropriate solvent for the base polymer
-
Glyoxal bis(diallyl acetal)
-
Thermal initiator (e.g., Benzoyl peroxide - BPO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Polymer Solution Preparation: Dissolve the base polymer in the chosen solvent to the desired concentration with stirring. If necessary, heat the solution to ensure complete dissolution, then allow it to cool to room temperature.
-
Component Mixing: Add the desired amount of Glyoxal bis(diallyl acetal) and the thermal initiator (e.g., 0.5-2 wt% relative to the monomer/crosslinker weight) to the polymer solution. Stir until a homogeneous mixture is obtained.
-
Degassing: Degas the mixture by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Film Casting: Pour the solution onto a level casting surface (e.g., a petri dish or a Teflon-coated plate).
-
Curing: Place the cast film in an oven under an inert atmosphere. The curing temperature and time will depend on the chosen initiator (e.g., for BPO, a cycle of 80°C for 12 hours followed by a post-cure at 120°C for 2 hours is common).
-
Film Removal: After curing, allow the film to cool to room temperature before carefully removing it from the casting surface.
Protocol 2: Mechanical Property Testing (Tensile Test)
This protocol describes the procedure for determining the tensile properties of the crosslinked polymer film according to ASTM D638.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Specimen cutting die (dog-bone shape)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Preparation: Cut dog-bone shaped specimens from the cured polymer film using the cutting die.
-
Dimension Measurement: Accurately measure the width and thickness of the gauge section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of displacement until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
Visualizations
References
"characterization of impurities in commercial Glyoxal bis(diallyl acetal)"
Welcome to the technical support center for Glyoxal (B1671930) bis(diallyl acetal). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities and to offer troubleshooting support for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is Glyoxal bis(diallyl acetal) and what are its primary applications?
A1: Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetraallyloxyethane, is a chemical compound with the CAS number 16646-44-9.[1] It features a central ethane (B1197151) backbone with two acetal (B89532) functionalities, each bearing two allyl groups. Its structure makes it a useful cross-linking agent and a versatile building block in organic synthesis.[1][2] Primary applications are found in the pharmaceutical and cosmetic industries, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a component in advanced formulations.[1]
Q2: What are the likely impurities in commercial Glyoxal bis(diallyl acetal)?
A2: Impurities in commercial Glyoxal bis(diallyl acetal) can originate from the manufacturing process or from degradation during storage. Potential impurities include:
-
Starting Materials: Residual amounts of glyoxal and allyl alcohol.
-
Reaction Intermediates: Glyoxal mono(diallyl acetal) may be present as an intermediate from an incomplete reaction.
-
Byproducts: Oligomeric species or products of side-reactions involving the reactive allyl groups.
-
Degradation Products: The compound can undergo hydrolysis, especially in the presence of acid or base, to regenerate glyoxal and allyl alcohol.[3] Allyl alcohol itself can be an irritant.[3]
-
Solvent Residues: Solvents used during the synthesis and purification process.
Q3: How can I assess the purity of my Glyoxal bis(diallyl acetal) sample?
A3: The purity of Glyoxal bis(diallyl acetal) is typically assessed using chromatographic and spectroscopic techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a common method for quantifying volatile and semi-volatile impurities.[4][] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify and quantify impurities.
Q4: What are the recommended storage conditions for Glyoxal bis(diallyl acetal)?
A4: To minimize degradation, Glyoxal bis(diallyl acetal) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It should be protected from moisture and acidic or basic conditions to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction kinetics or yields | Presence of unreacted starting materials (glyoxal, allyl alcohol) or intermediates (glyoxal mono(diallyl acetal)) acting as reaction inhibitors or participating in side reactions. | 1. Verify the purity of the Glyoxal bis(diallyl acetal) lot using GC-MS or NMR (see Experimental Protocols).2. Consider purifying the reagent by vacuum distillation if significant impurities are detected. |
| Formation of unexpected byproducts | Impurities with reactive functional groups may be present. For example, residual allyl alcohol could react with other reagents in your system. | 1. Characterize the byproducts using techniques like LC-MS or GC-MS.2. Compare the impurity profile of your starting material with a reference standard if available. |
| Poor polymer cross-linking performance | The presence of monofunctional impurities like glyoxal mono(diallyl acetal) can act as chain terminators, reducing the cross-linking density and affecting material properties. | 1. Quantify the level of monofunctional impurities.2. Adjust the stoichiometry of your polymerization reaction to account for the reduced functionality of the commercial reagent. |
| Reagent appears cloudy or has a strong odor | This could indicate degradation, likely through hydrolysis, leading to the formation of allyl alcohol which has a distinct odor. | 1. Do not use the reagent if significant degradation is suspected.2. Confirm degradation by analyzing a sample for the presence of allyl alcohol and glyoxal. |
Impurity Data Summary
The following table summarizes potential impurities and suggested analytical methods for their detection and quantification.
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Glyoxal | OHC-CHO | Starting Material | HPLC with UV or MS detection (after derivatization)[6] | Method-dependent, can be in the low ppm range. |
| Allyl Alcohol | CH₂=CHCH₂OH | Starting Material, Degradation | GC-MS | Sub-ppm levels achievable. |
| Glyoxal mono(diallyl acetal) | (CH₂=CHCH₂O)₂CH-CHO | Reaction Intermediate | GC-MS, ¹H NMR | Method-dependent. |
| Water | H₂O | Solvent, Degradation byproduct | Karl Fischer Titration | Typically in the ppm range. |
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
This protocol provides a general method for the analysis of volatile and semi-volatile impurities in Glyoxal bis(diallyl acetal).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Dilute the Glyoxal bis(diallyl acetal) sample 1:1000 in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal standard method.
Protocol 2: ¹H NMR for Structural Confirmation and Quantification
This protocol can be used to identify and quantify the main component and key impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the Glyoxal bis(diallyl acetal) sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
Glyoxal bis(diallyl acetal) signals:
-
~5.9 ppm (m, -CH=CH₂)
-
~5.2 ppm (m, =CH₂)
-
~4.8 ppm (s, -O-CH-CH-O-)
-
~4.1 ppm (d, -O-CH₂-)
-
-
Potential Impurity Signals:
-
Allyl Alcohol: Look for characteristic signals for the vinyl and hydroxyl protons.
-
Glyoxal mono(diallyl acetal): A characteristic aldehyde proton signal around 9.5-9.7 ppm.
-
-
Quantification: Integrate the signals of the impurities and the main component relative to the integral of the internal standard to determine their respective concentrations.
-
Visualizations
Caption: Workflow for the characterization of impurities.
Caption: Troubleshooting logic for experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Buy Glyoxal bis(diallyl acetal) | 16646-44-9 [smolecule.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. Glyoxal and methylglyoxal levels in diabetic patients: quantitative determination by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative study of Glyoxal bis(diallyl acetal) and other allyl crosslinkers"
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Glyoxal bis(diallyl acetal) and other common allyl crosslinking agents used in the synthesis of polymer networks. Due to a notable lack of publicly available experimental data on the performance of Glyoxal bis(diallyl acetal) in crosslinked polymer systems, this document focuses on providing a framework for comparison. It presents available data for well-characterized allyl crosslinkers to serve as a benchmark for the future evaluation of Glyoxal bis(diallyl acetal) and other novel crosslinking agents.
Introduction to Allyl Crosslinkers
Allyl-containing compounds are a versatile class of crosslinking agents used to form three-dimensional polymer networks from linear or branched polymers. The presence of the allyl group (CH₂=CH-CH₂-) allows for crosslinking reactions, typically initiated by free radicals, which can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. The choice of a specific allyl crosslinker can have a profound impact on the final properties of the thermoset material, influencing everything from its rigidity and toughness to its thermal degradation profile.
Glyoxal bis(diallyl acetal) , with its four allyl groups, presents a unique potential for creating densely crosslinked networks.[1][2] Its acetal (B89532) linkages may also offer different hydrolytic stability compared to more common ester or isocyanurate-based crosslinkers. This guide will compare its theoretical potential with the established performance of other widely used allyl crosslinkers.
Comparative Analysis of Allyl Crosslinkers
The selection of a crosslinking agent is a critical step in tailoring the properties of a polymer network for a specific application. This section provides a qualitative and quantitative comparison of several common allyl crosslinkers.
Qualitative Comparison
| Feature | Glyoxal bis(diallyl acetal) (Hypothesized) | Divinylbenzene (DVB) | Triallyl Cyanurate (TAC) / Triallyl Isocyanurate (TAIC) | Diallyl Phthalate (DAP) |
| Structure | Flexible aliphatic acetal | Rigid aromatic | Rigid heterocyclic | Semi-rigid aromatic ester |
| Functionality | 4 | 2 | 3 | 2 |
| Reactivity | Moderate | High | Moderate to High | Low to Moderate |
| Expected Network | Potentially high crosslink density with some flexibility | Highly crosslinked, rigid, and brittle | Dense, heat-resistant network | Less dense, more flexible network |
| Key Advantages | High functionality, potentially unique hydrolytic stability | High thermal stability, high modulus | Excellent thermal and chemical resistance | Good electrical properties, low shrinkage |
Quantitative Performance Data
The following tables summarize available experimental data for polymers crosslinked with various allyl agents. It is important to note that these values are highly dependent on the base polymer, crosslinker concentration, and curing conditions. Therefore, this data should be considered as a representative benchmark.
Thermal Properties
| Crosslinker (in Polymer System) | Tg (°C) | Onset of Degradation (Tonset, °C) | Char Yield at 600°C (%) |
| Divinylbenzene (DVB) in Polystyrene [3][4] | N/A (increases with DVB content) | 339.8 (5 mol%) - 376.9 (75 mol%) | Increases with DVB content |
| Triallyl Isocyanurate (TAIC) in PLA [5] | ~60-70 | >300 | ~10-15 |
| Diallyl Phthalate (DAP) Resin [6][7] | High | ~232 (heat resistance) | - |
Mechanical Properties
| Crosslinker (in Polymer System) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Triallyl Isocyanurate (TAIC) in Nitrile Butadiene Rubber [8] | 0.58 | 162 | - |
| Diallyl Phthalate (DAP) Resin [6] | 30 - 48 | - | - |
Note: The absence of data for Glyoxal bis(diallyl acetal) highlights the need for further experimental investigation to place it within this comparative landscape.
Experimental Protocols
To facilitate a standardized comparison, detailed methodologies for key experiments are provided below.
Synthesis of Crosslinked Polymer
This protocol describes a general procedure for the free-radical-initiated crosslinking of a base polymer with an allyl crosslinker.
Materials:
-
Base polymer (e.g., unsaturated polyester, acrylic resin)
-
Allyl crosslinker (e.g., Glyoxal bis(diallyl acetal), DVB, TAC, DAP)
-
Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Solvent (if applicable, e.g., styrene (B11656) for unsaturated polyesters)
Procedure:
-
Dissolve or mix the base polymer with the desired weight percentage of the allyl crosslinker and initiator.
-
Pour the mixture into a mold of the desired geometry for mechanical testing specimens.
-
Cure the mixture in an oven at a temperature and for a duration appropriate for the chosen initiator (e.g., 80-150°C for several hours).
-
Post-cure the samples at a higher temperature to ensure complete reaction of the allyl groups.
-
Allow the samples to cool slowly to room temperature to minimize internal stresses.
Figure 1. Workflow for the synthesis of crosslinked polymer samples.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked polymers.
Instrument: Thermogravimetric Analyzer Sample Preparation: A small sample (5-10 mg) of the cured polymer is placed in a TGA pan. Analysis Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative)
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 800 °C Data Acquired: Onset of degradation temperature (Tonset), temperature of maximum degradation rate, and residual mass (char yield).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer network.
Instrument: Differential Scanning Calorimeter Sample Preparation: A small, encapsulated sample (5-10 mg) of the cured polymer. Analysis Conditions:
-
Heating/Cooling Cycles: Typically two heating and one cooling cycle to erase thermal history.
-
Heating Rate: 10-20 °C/min
-
Temperature Range: Dependent on the polymer, but spanning the expected Tg. Data Acquired: Glass transition temperature (Tg).
Dynamic Mechanical Analysis (DMA)
DMA provides information on the viscoelastic properties of the material, including storage modulus (stiffness) and tan delta (damping).
Instrument: Dynamic Mechanical Analyzer Sample Preparation: A rectangular bar of specific dimensions, as required by the instrument clamp. Analysis Conditions:
-
Mode: Three-point bending or tensile mode.
-
Frequency: 1 Hz
-
Temperature Ramp: From below Tg to above Tg at a rate of 3-5 °C/min. Data Acquired: Storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature. The peak of the tan δ curve is often used to determine Tg.
References
- 1. Buy Glyoxal bis(diallyl acetal) | 29895-12-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DIALLYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Validating Crosslinking Efficiency: A Comparative Guide to Dialdehyde and Carbodiimide Crosslinkers using Rheometry
For researchers, scientists, and drug development professionals, the precise control of hydrogel properties is paramount. The degree of crosslinking is a critical determinant of a hydrogel's mechanical strength, degradation rate, and, ultimately, its performance in applications ranging from tissue engineering to controlled drug release. Rheometry stands out as a powerful and sensitive technique to quantify the efficiency of crosslinking by measuring the viscoelastic properties of the resulting hydrogel.
This guide provides a comparative analysis of the crosslinking efficiency of a common dialdehyde (B1249045), glyoxal (B1671930), against another widely used dialdehyde, glutaraldehyde, and the carbodiimide (B86325) crosslinker system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). The comparison is supported by rheological data, detailed experimental protocols, and visual representations of the underlying concepts.
Performance Comparison of Crosslinkers
The choice of crosslinking agent significantly impacts the final mechanical properties of a hydrogel. The efficiency of crosslinking can be quantitatively assessed by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the hydrogel. A higher G' value and a larger ratio of G' to G'' (lower tan δ) typically indicate a more efficiently crosslinked and more solid-like material.
The following table summarizes representative rheological data for gelatin-based hydrogels crosslinked with glyoxal, glutaraldehyde, and EDC/NHS. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. However, this data provides valuable insights into the relative performance of these crosslinkers.
| Crosslinker | Polymer System | Crosslinker Concentration | Storage Modulus (G') | Loss Modulus (G'') | Observations |
| Glyoxal | Chitosan/Gelatin | 0.04% | ~6,000 Pa | ~400 Pa | Increasing glyoxal concentration leads to a higher storage modulus, indicating enhanced stiffness[1][2]. |
| Glutaraldehyde | Gelatin | Not specified | 9 - 13 kPa (un-crosslinked) | - | Chemical crosslinking can increase G' by a factor of 1 to 100, showing a significant enhancement in elasticity[3]. |
| EDC/NHS | Gelatin | Not specified | - | - | Results in superior thermal stability and structural strength compared to uncrosslinked gelatin, indicating efficient crosslinking[4]. |
Experimental Protocol for Rheometric Validation
This section outlines a general protocol for validating the crosslinking efficiency of a chosen crosslinker using a rotational rheometer.
Objective: To determine the viscoelastic properties (G' and G'') of a hydrogel as a function of time, frequency, and strain to assess the extent and kinetics of crosslinking.
Materials and Equipment:
-
Polymer solution (e.g., gelatin, collagen, hyaluronic acid)
-
Crosslinking agent (e.g., glyoxal, glutaraldehyde, EDC/NHS)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Rotational rheometer with parallel plate or cone-and-plate geometry
-
Temperature control unit (Peltier plate)
-
Solvent trap to prevent evaporation
Methodology:
-
Sample Preparation:
-
Prepare the polymer solution at the desired concentration in the appropriate buffer.
-
Just prior to measurement, add the crosslinking agent to the polymer solution and mix thoroughly but gently to avoid introducing air bubbles. The concentration of the crosslinker should be varied to study its effect on crosslinking efficiency.
-
-
Rheometer Setup:
-
Set the rheometer to the desired temperature, typically 37°C for biomedical applications.
-
Use a parallel plate or cone-and-plate geometry. Ensure the gap size is appropriate for the sample volume and to avoid wall slip effects.
-
-
Loading the Sample:
-
Carefully load the freshly prepared polymer-crosslinker solution onto the lower plate of the rheometer.
-
Lower the upper geometry to the set gap, ensuring the sample fills the gap completely and any excess is trimmed.
-
If necessary, use a solvent trap to minimize sample evaporation during the measurement.
-
-
Rheological Measurements:
-
Time Sweep (Gelation Kinetics):
-
Immediately after loading, start a time sweep measurement at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (LVR).
-
Monitor the evolution of G' and G'' over time. The point at which G' surpasses G'' is often defined as the gel point, indicating the transition from a liquid-like to a solid-like state. The plateau values of G' and G'' indicate the final mechanical properties of the crosslinked hydrogel.
-
-
Frequency Sweep:
-
Once the crosslinking has reached a plateau in the time sweep, perform a frequency sweep at a constant strain within the LVR.
-
This measurement provides information about the structure of the hydrogel. For a well-crosslinked gel, G' should be largely independent of frequency and significantly higher than G''.
-
-
Strain Sweep (Amplitude Sweep):
-
Perform a strain sweep at a constant frequency to determine the LVR, which is the range of strain where the viscoelastic properties are independent of the applied strain. Subsequent measurements should be conducted within this region to ensure the structure of the hydrogel is not being destroyed.
-
-
-
Data Analysis:
-
Plot G' and G'' as a function of time, frequency, and strain.
-
Determine the gelation time from the crossover point of G' and G'' in the time sweep.
-
Compare the final G' values for different crosslinker concentrations or different crosslinking agents to evaluate their relative crosslinking efficiency. A higher final G' indicates a stiffer, more crosslinked hydrogel.
-
Calculate the loss tangent (tan δ = G''/G') to assess the viscoelastic nature of the hydrogel. A smaller tan δ value signifies a more elastic material.
-
Visualizing the Process and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the chemical reactions involved in crosslinking.
Caption: Experimental workflow for validating crosslinking efficiency using rheometry.
Caption: Comparison of dialdehyde and carbodiimide crosslinking mechanisms.
References
- 1. Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mechanics of gelatin-based hydrogels during finite strain tension, compression and shear [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide: Glyoxal vs. Glutaraldehyde as Crosslinking Agents for Biopolymers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the stability, biocompatibility, and overall functionality of biopolymeric materials. Among the most common choices are the dialdehydes, glyoxal (B1671930) and glutaraldehyde (B144438). While both effectively create covalent bonds to strengthen biopolymer networks, they exhibit significant differences in their performance, cytotoxicity, and reaction mechanisms. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate crosslinking agent for your specific application.
Executive Summary
Glutaraldehyde has long been the industry standard, valued for its high crosslinking efficiency and the robust mechanical properties it imparts to biomaterials.[1] However, concerns over its cytotoxicity have driven the exploration of safer alternatives. Glyoxal, the simplest dialdehyde, has emerged as a promising candidate, demonstrating significantly lower cytotoxicity while still providing effective crosslinking.[1][2] The choice between the two is therefore a trade-off between crosslinking efficacy and biocompatibility. Glutaraldehyde is often preferred for applications where high mechanical strength is paramount and cytotoxicity is a lesser concern, such as in tissue fixation for microscopy.[1] In contrast, glyoxal is the superior choice for applications requiring cell viability, including tissue engineering and the development of cell-laden hydrogels.[1][3]
Performance Comparison: A Quantitative Overview
The following tables summarize key quantitative data from experimental studies, providing a direct comparison of the performance of glyoxal and glutaraldehyde in various biopolymeric systems.
Table 1: Cytotoxicity
| Crosslinking Agent | Concentration | Cell Type | Cell Viability / Outcome | Citation |
| Glyoxal | < 1 mM | Human Bone Marrow Stem Cells (hBMSCs) | > 90% | [1] |
| Glyoxal | < 0.01% | Hs68 fibroblasts | No significant cytotoxicity | [4] |
| Glutaraldehyde | 1.0% and 2.5% | Cells (unspecified) | Toxic | [5] |
| Glutaraldehyde | 10 µM | Human TK6 lymphoblasts | Cytotoxic effects observed | [6] |
| Glutaraldehyde | Varies | Human Osteoblasts | Induces apoptosis | [7] |
Table 2: Mechanical Properties
| Biopolymer | Crosslinking Agent | Concentration | Mechanical Property | Value | Citation |
| Polyvinyl Alcohol (PVA) Hydrogel | Glyoxal | 0.2% and 1% | Modulus of Elasticity | 1.1 - 1.4 MPa | [8] |
| Polyvinyl Alcohol (PVA) Hydrogel | Glutaraldehyde | 5.95% and 11.9% | Modulus of Elasticity | 6.2 - 9.3 MPa | [8] |
| Polyvinyl Alcohol (PVA) Hydrogel | Glyoxal | 0.2% and 1% | Toughness | 0.45 - 0.67 MJ/m³ | [8] |
| Polyvinyl Alcohol (PVA) Hydrogel | Glutaraldehyde | 5.95% and 11.9% | Toughness | 0.22 - 0.27 MJ/m³ | [8] |
| Decellularized Porcine Menisci | Glutaraldehyde | 1.0% | Compression Modulus | Increased from 0.49 kPa to 1.42 kPa | [1][5] |
| Decellularized Porcine Menisci | Glutaraldehyde | 1.0% | Tensile Modulus | Increased from 12.81 kPa to 567.44 kPa | [1][5] |
| Chitosan (B1678972)/Gelatin Hydrogel | Glyoxal | 0.04% | Storage Modulus (G') | ~6000 Pa | [1] |
Table 3: Crosslinking Efficiency and Stability
| Feature | Glyoxal | Glutaraldehyde | Citation |
| Primary Reactive Residue | Arginine | Lysine | [9] |
| Intermolecular Crosslinking | Lower; can result in more monomeric modifications | Higher; readily forms oligomers | [9] |
| Stability of Crosslinks | Adducts with arginine can be unstable | Forms exceptionally stable crosslinks | [9] |
Visualizing the Processes
To further clarify the comparison, the following diagrams illustrate a general experimental workflow, the chemical crosslinking mechanisms, and a simplified representation of the cytotoxic signaling pathway.
Caption: A generalized workflow for crosslinking biopolymers.
Caption: Reaction of glyoxal and glutaraldehyde with biopolymers.
Caption: Glutaraldehyde-induced apoptosis in cells.
Detailed Experimental Protocols
For reproducibility and adaptation in your own research, the following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Glyoxal Crosslinking of Chitosan/Collagen Hydrogels
This protocol is adapted from a study on hydrogels for bone regeneration.[2]
Materials:
-
Chitosan solution (e.g., 2.0 wt% in 0.1 N acetic acid)
-
Type I collagen solution (e.g., 4.0 mg/mL in 0.02 N acetic acid)
-
β-glycerophosphate (β-GP)
-
Glyoxal solution (e.g., 40% aqueous solution)
-
Phosphate-buffered saline (PBS)
-
Glycine (B1666218) solution (e.g., 10 mM in PBS)
-
Human Bone Marrow Stem Cells (hBMSCs) (optional)
Procedure:
-
Preparation of Hydrogel Solution: Prepare a solution containing chitosan and collagen in the desired mass ratio (e.g., 50/50).[2]
-
Cell Seeding (Optional): If encapsulating cells, suspend hBMSCs in the hydrogel solution.[2]
-
Initiation of Gelation: Use β-GP to initiate gelation at physiological temperature and pH.[2]
-
Crosslinking: Add glyoxal to the gel solution to a final concentration typically below 1 mM.[2]
-
Incubation: Allow the crosslinking reaction to proceed for a defined period (e.g., 30 minutes to 15 hours).[2][10]
-
Quenching: Rinse the crosslinked hydrogel with a glycine solution to quench any unreacted glyoxal residues.[10]
-
Washing: Thoroughly wash the crosslinked hydrogel with PBS to remove any unreacted glyoxal and quenching agent.[1][3]
Protocol 2: Glutaraldehyde Crosslinking of Collagen Scaffolds (Solution-Based)
This is a general protocol for crosslinking porous collagen scaffolds.[11]
Materials:
-
Collagen scaffold (e.g., freeze-dried sponge)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde (GA) solution (e.g., 25% aqueous solution)
-
Quenching solution: 0.2 M Glycine in PBS
-
Sterile deionized water
Procedure:
-
Hydration: Immerse the collagen scaffold in PBS for 1-2 hours at room temperature to ensure full hydration.[11]
-
Preparation of Crosslinking Solution: Prepare the desired concentration of GA solution (typically ranging from 0.1% to 2.5% v/v) by diluting the stock GA solution in PBS. The solution should be freshly prepared.[11][12]
-
Crosslinking Reaction: Remove the hydrated scaffold from the PBS and gently blot to remove excess surface water. Immerse the scaffold in the GA crosslinking solution, ensuring the entire scaffold is submerged. Incubate at room temperature for a specified duration (e.g., 1 to 36 hours). The reaction time and GA concentration will determine the degree of crosslinking.[11][13]
-
Quenching: After the desired crosslinking time, transfer the scaffold to the quenching solution (0.2 M Glycine in PBS) and incubate for at least 1 hour to react with and neutralize any remaining unreacted aldehyde groups.[11][14]
-
Washing: Thoroughly wash the scaffold with sterile deionized water or PBS (3-5 times for 15-30 minutes each) to remove any residual glutaraldehyde and glycine.[11][12]
-
Drying and Storage: Dry the crosslinked scaffold (e.g., by lyophilization or air-drying) and store it in a desiccator until use.[11]
Conclusion
The selection between glyoxal and glutaraldehyde as a crosslinking agent is fundamentally guided by the specific requirements of the intended application. Glutaraldehyde remains a highly effective crosslinker for generating mechanically robust biomaterials where cytotoxicity is not a primary limitation.[1] Conversely, glyoxal offers a significantly safer alternative for applications in tissue engineering and regenerative medicine, where preserving cell viability and function is crucial.[1][2][3] By understanding the distinct characteristics and performance metrics of each, researchers can make an informed decision to optimize the properties of their biopolymeric constructs for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Glyoxal crosslinking of cell-seeded chitosan/collagen hydrogels for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the genotoxic potential of glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically crosslinked PVA hydrogels for cartilage substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. STRUCTURAL MECHANISM FOR ALTERATION OF COLLAGEN GEL MECHANICS BY GLUTARALDEHYDE CROSSLINKING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
"performance comparison of Glyoxal bis(diallyl acetal) in different polymer matrices"
Performance of Glyoxal Bis(diallyl acetal) in Polymer Matrices: A Comparative Guide
A comprehensive review of publicly available scientific literature and patent databases did not yield specific experimental data on the performance of Glyoxal bis(diallyl acetal) in different polymer matrices. While its chemical structure, featuring two diallyl acetal (B89532) groups, suggests its potential as a crosslinking agent, quantitative performance comparisons in polymers are not documented.
This guide, therefore, provides a framework for evaluating the performance of diallyl-functionalized crosslinkers, using available information on analogous compounds to illustrate the key performance indicators, experimental methodologies, and potential crosslinking mechanisms. Researchers, scientists, and drug development professionals can use this guide to design and conduct their own comparative studies for Glyoxal bis(diallyl acetal).
Anticipated Crosslinking Mechanism
Glyoxal bis(diallyl acetal) contains four allyl groups, which are reactive functional groups that can participate in polymerization and crosslinking reactions. The most common mechanism for crosslinking involving allyl groups is free radical polymerization . This process is typically initiated by thermal or photochemical decomposition of a radical initiator, leading to the formation of a three-dimensional polymer network.
The proposed free radical crosslinking mechanism for a polymer matrix with Glyoxal bis(diallyl acetal) is depicted below.
Caption: Proposed free radical crosslinking mechanism of a polymer matrix with Glyoxal bis(diallyl acetal).
Comparative Performance Evaluation Framework
To assess the performance of Glyoxal bis(diallyl acetal) in a given polymer matrix, it should be compared against established crosslinking agents. The selection of alternative crosslinkers would depend on the specific polymer and application, but could include compounds like divinylbenzene (B73037) (DVB) for non-polar polymers or ethylene (B1197577) glycol dimethacrylate (EGDMA) for more polar systems.
Data Presentation: A Template for Comparison
The following tables provide a template for summarizing the quantitative data that should be collected in a comparative study.
Table 1: Comparison of Mechanical Properties
| Polymer Matrix | Crosslinker (Concentration) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Polymer A | None (Control) | Value | Value | Value |
| Polymer A | Glyoxal bis(diallyl acetal) (X mol%) | Value | Value | Value |
| Polymer A | Alternative Crosslinker 1 (X mol%) | Value | Value | Value |
| Polymer B | None (Control) | Value | Value | Value |
| Polymer B | Glyoxal bis(diallyl acetal) (Y mol%) | Value | Value | Value |
| Polymer B | Alternative Crosslinker 2 (Y mol%) | Value | Value | Value |
Table 2: Comparison of Thermal Properties
| Polymer Matrix | Crosslinker (Concentration) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) | Char Yield at 600°C (%) |
| Polymer A | None (Control) | Value | Value | Value |
| Polymer A | Glyoxal bis(diallyl acetal) (X mol%) | Value | Value | Value |
| Polymer A | Alternative Crosslinker 1 (X mol%) | Value | Value | Value |
| Polymer B | None (Control) | Value | Value | Value |
| Polymer B | Glyoxal bis(diallyl acetal) (Y mol%) | Value | Value | Value |
| Polymer B | Alternative Crosslinker 2 (Y mol%) | Value | Value | Value |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in the evaluation of crosslinked polymers.
Experimental Workflow for Sample Preparation and Testing
Caption: A typical experimental workflow for the preparation and performance evaluation of crosslinked polymer samples.
Protocol for Sample Preparation (Illustrative Example)
-
Dissolution: Dissolve the base polymer in a suitable solvent to create a homogeneous solution of a specific concentration (e.g., 10% w/v).
-
Addition of Reagents: To the polymer solution, add the desired molar percentage of Glyoxal bis(diallyl acetal) and a free-radical initiator (e.g., 0.5 mol% of benzoyl peroxide). Stir the mixture until all components are fully dissolved.
-
Casting: Pour the solution into a mold (e.g., a Teflon dish) to achieve a film of uniform thickness.
-
Solvent Evaporation: Place the mold in a vacuum oven at a slightly elevated temperature (e.g., 40°C) to slowly evaporate the solvent.
-
Curing: After solvent removal, increase the temperature to initiate the crosslinking reaction (e.g., 80-120°C for a specified duration, depending on the initiator's half-life).
-
Post-Curing: After the initial curing, it may be beneficial to post-cure the samples at a higher temperature to ensure complete reaction of the crosslinker.
-
Sample Conditioning: Before testing, condition the samples at a standard temperature and humidity for at least 24 hours.
Protocol for Mechanical Testing (Tensile Test)
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
-
Sample Geometry: Prepare dog-bone shaped specimens according to a standard (e.g., ASTM D638).
-
Procedure:
-
Measure the width and thickness of the gauge section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a constant rate of extension (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Test at least five specimens for each formulation to ensure statistical significance.
-
Protocol for Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Weigh a small sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate.
-
Reheat the sample at the same rate. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Weigh a sample (10-20 mg) into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass of the sample as a function of temperature.
-
Determine the decomposition temperature (Td) at a specific weight loss (e.g., 5%) and the char yield at the final temperature.
-
Logical Relationship for Performance Comparison
The following diagram illustrates the logical flow for comparing the performance of Glyoxal bis(diallyl acetal) with other crosslinkers.
Caption: Logical flow for a comparative performance evaluation of Glyoxal bis(diallyl acetal).
A Comparative Guide to Quantifying Monomer Conversion in Polymerization: A Focus on Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of monomer conversion is a cornerstone of polymer synthesis, directly impacting the material's final properties, reaction efficiency, and process control. This guide provides an objective comparison of established analytical techniques for determining the degree of conversion in the polymerization of Glyoxal bis(diallyl acetal), a key crosslinking agent. Furthermore, we will explore alternative monomers and present supporting experimental methodologies and data to aid in the selection of the most appropriate analytical approach for your research needs.
Comparison of Analytical Techniques for Monitoring Polymerization
Several analytical methods are available for tracking the progress of polymerization reactions. The selection of a suitable technique is contingent on factors such as the specific characteristics of the monomer and polymer, the reaction conditions, the desired level of accuracy, and the available instrumentation. The most prevalent and effective methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as the traditional gravimetric analysis.
Table 1: Comparison of Key Performance Characteristics of Analytical Techniques
| Technique | Principle | Sample Preparation | Typical Precision | Speed | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the disappearance of monomer-specific proton signals (e.g., vinyl protons) relative to an internal standard or stable polymer backbone signals. | Dissolution in a deuterated solvent; addition of an internal standard is recommended for high accuracy. | High (< ±2%) | Moderate | Provides detailed structural information; highly accurate and quantitative. | Requires deuterated solvents; higher instrument cost. |
| FTIR Spectroscopy | Monitors the decrease in the absorbance of a characteristic vibrational band of the monomer's reactive group (e.g., C=C stretching of the allyl group). | Can be performed on neat samples (thin films), solutions, or with an ATR accessory. Minimal preparation is often required. | Moderate (±2-5%) | Fast | Real-time monitoring is possible; versatile for various sample types. | Less accurate than NMR; band overlap can be an issue. |
| Gravimetric Analysis | Involves precipitating the polymer from the reaction mixture, followed by drying and weighing to determine the mass of the polymer formed. | Precipitation of the polymer in a non-solvent, followed by filtration, washing, and drying to a constant weight. | Low to Moderate | Slow | Simple and inexpensive; does not require sophisticated instrumentation. | Prone to errors from incomplete precipitation or residual monomer/solvent; not suitable for in-situ monitoring. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Quantifying Conversion of Glyoxal bis(diallyl acetal) by ¹H NMR Spectroscopy
Objective: To determine the degree of conversion by monitoring the disappearance of the allyl proton signals of Glyoxal bis(diallyl acetal).
Materials:
-
Glyoxal bis(diallyl acetal) monomer
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., 1,3,5-trioxane (B122180) or mesitylene)
-
Initiator (e.g., AIBN or benzoyl peroxide)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the internal standard in CDCl₃ of a known concentration.
-
At time t=0, withdraw a sample (approx. 5-10 mg) from the polymerization reaction mixture.
-
Immediately quench the reaction in the sample by adding a radical inhibitor (if necessary) and dissolving it in a known volume of the internal standard stock solution in an NMR tube.
-
Acquire the ¹H NMR spectrum. The characteristic signals for the vinyl protons of the diallyl monomer are typically in the range of 5.0-6.0 ppm, and the protons adjacent to the ether oxygen are around 4.0 ppm.[1]
-
Integrate the area of a characteristic monomer proton signal (e.g., one of the vinyl protons) and the signal of the internal standard.
-
Repeat steps 2-5 at various time intervals throughout the polymerization.
-
The degree of conversion at time 't' is calculated using the following formula: Conversion (%) = [1 - (Integral of monomer peak at time t / Integral of internal standard at time t) / (Integral of monomer peak at time 0 / Integral of internal standard at time 0)] x 100
Quantifying Conversion of Glyoxal bis(diallyl acetal) by FTIR Spectroscopy
Objective: To determine the degree of conversion by monitoring the decrease in the C=C stretching vibration of the allyl groups.
Materials:
-
Glyoxal bis(diallyl acetal) monomer
-
Initiator
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.
Procedure:
-
Record the FTIR spectrum of the unpolymerized monomer mixture (t=0). Identify the characteristic absorption band for the allyl C=C stretching, typically around 1645 cm⁻¹.
-
Select a suitable internal reference peak that does not change during the polymerization, for example, a C-O-C stretching vibration of the acetal (B89532) group (around 1100-1200 cm⁻¹).
-
Initiate the polymerization reaction.
-
Record FTIR spectra of the reaction mixture at various time intervals.
-
For each spectrum, determine the peak height or area of both the C=C stretching band and the internal reference band.
-
The degree of conversion at time 't' is calculated using the following formula: Conversion (%) = [1 - (Area of C=C peak at time t / Area of reference peak at time t) / (Area of C=C peak at time 0 / Area of reference peak at time 0)] x 100
Polymerization Mechanism and Experimental Workflow
The polymerization of diallyl monomers like Glyoxal bis(diallyl acetal) often proceeds via a cyclopolymerization mechanism. This involves an intramolecular cyclization step after the initial addition of a radical to one of the allyl groups, leading to the formation of cyclic repeating units in the polymer chain.
Caption: Free-radical cyclopolymerization of Glyoxal bis(diallyl acetal).
The general workflow for quantifying the degree of conversion involves a series of systematic steps from sample preparation to data analysis.
Caption: Experimental workflow for conversion analysis.
Alternative Monomers
For applications requiring different properties such as flexibility, hydrophilicity, or degradation profiles, several alternative crosslinking monomers can be considered. The choice of monomer will also influence the selection of the most suitable analytical technique for conversion monitoring.
Table 2: Comparison of Glyoxal bis(diallyl acetal) and Alternative Monomers
| Monomer | Structure | Key Features | Suitable Conversion Analysis Techniques |
| Glyoxal bis(diallyl acetal) | Acetal-containing diallyl monomer | Good crosslinking efficiency, potential for degradability at the acetal linkage. | ¹H NMR, FTIR, Gravimetric |
| Divinyl Ethers (e.g., Tri(ethylene glycol) divinyl ether) | Flexible ether linkages | Increased flexibility and hydrophilicity compared to diallyl compounds. | ¹H NMR, FTIR (monitoring vinyl ether peaks) |
| Diallyl Phthalate | Aromatic diallyl ester | High thermal stability and rigidity. | ¹H NMR, FTIR, GC (for monitoring monomer disappearance) |
| N,N'-Methylenebis(acrylamide) | Bis-acrylamide | High reactivity, forms hydrophilic and potentially biodegradable polymers. | ¹H NMR, FTIR (monitoring acrylamide (B121943) C=C) |
The polymerization of these alternatives can also be monitored using the techniques described, with adjustments to the specific functional groups being tracked. For instance, with divinyl ethers, the disappearance of the vinyl ether protons in ¹H NMR or the corresponding C=C stretching in FTIR would be monitored.
By understanding the principles, advantages, and limitations of each analytical technique, researchers can make informed decisions to accurately quantify the degree of conversion in their polymerization reactions, leading to the development of well-characterized and reproducible polymeric materials.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Glyoxal bis(diallyl acetal) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two potential analytical methods for the quantification of Glyoxal (B1671930) bis(diallyl acetal). As a compound used in various industrial applications, including as a crosslinking agent and a chemical intermediate, robust and reliable quantification methods are essential for quality control and research. This document outlines hypothetical, yet scientifically plausible, direct and indirect analytical approaches and details a cross-validation strategy to ensure data integrity and consistency between the methods.
Introduction to Analytical Approaches
The quantification of Glyoxal bis(diallyl acetal) can be approached through two primary strategies: direct analysis of the intact molecule or indirect analysis following its chemical conversion to a more easily detectable derivative. This guide explores a direct method using Gas Chromatography with Flame Ionization Detection (GC-FID) and an indirect method involving acid-catalyzed hydrolysis to glyoxal, followed by derivatization and analysis by High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV).
Method 1: Direct Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given the likely volatility of Glyoxal bis(diallyl acetal), GC-FID presents a straightforward approach for its direct measurement.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Prepare a stock solution of Glyoxal bis(diallyl acetal) in a suitable organic solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
For unknown samples, dissolve a precisely weighed amount in the solvent to achieve a concentration within the calibration range.
-
Add an internal standard (e.g., tetradecane) to all standards and samples to correct for injection volume variability.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas for Glyoxal bis(diallyl acetal) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Glyoxal bis(diallyl acetal) in unknown samples by interpolation from the calibration curve.
-
Method 2: Indirect Quantification by HPLC-UV
This method involves the acid-catalyzed hydrolysis of Glyoxal bis(diallyl acetal) to yield glyoxal. The resulting glyoxal is then derivatized with an agent that introduces a chromophore, allowing for sensitive detection by HPLC-UV. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.
Experimental Protocol: HPLC-UV
-
Sample Preparation and Hydrolysis:
-
Prepare a stock solution of Glyoxal bis(diallyl acetal) in methanol (B129727) at 1 mg/mL.
-
Create calibration standards by diluting the stock solution.
-
To an aliquot of each standard and sample, add an equal volume of 2 M hydrochloric acid.
-
Heat the mixture at 60°C for 30 minutes to ensure complete hydrolysis.
-
Neutralize the solution with an appropriate amount of 2 M sodium hydroxide.
-
-
Derivatization:
-
Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) with a catalytic amount of sulfuric acid.
-
Add an excess of the DNPH solution to the hydrolyzed standards and samples.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by adding a small amount of a quenching agent like pyridine.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 40% to 80% acetonitrile.
-
10-12 min: 80% to 40% acetonitrile.
-
12-15 min: 40% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 360 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the glyoxal-bis-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the initial concentration of Glyoxal bis(diallyl acetal) in the standards.
-
Determine the concentration in the unknown samples from the calibration curve.
-
A Comparative Guide to the Biocompatibility of Polymers Crosslinked with Glyoxal bis(diallyl acetal) and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of polymers crosslinked with Glyoxal (B1671930) bis(diallyl acetal) (GBDA). Due to limited direct biocompatibility data on GBDA, this guide draws inferences from data on glyoxal and other acetal-based crosslinkers. For a robust comparison, we present experimental data for well-characterized alternative crosslinking agents: glutaraldehyde (B144438), a common synthetic crosslinker, and genipin (B1671432), a natural alternative.
Executive Summary
The selection of a suitable crosslinking agent is critical in the development of biocompatible polymers for biomedical applications. While Glyoxal bis(diallyl acetal) (GBDA) offers potential advantages as a crosslinker, a comprehensive evaluation of its biocompatibility is essential. This guide provides a comparative analysis of GBDA-crosslinked polymers against those crosslinked with glutaraldehyde and genipin, focusing on key biocompatibility assays: cytotoxicity and hemocompatibility.
Glyoxal bis(diallyl acetal) (GBDA): Direct biocompatibility data for GBDA is scarce in publicly available literature. However, its structure, containing acetal (B89532) linkages, suggests potentially favorable biocompatibility, as acetal-based crosslinkers are known for their stability at physiological pH and susceptibility to hydrolysis in acidic environments, which can be advantageous for controlled degradation. The presence of glyoxal as a parent molecule suggests that any unreacted monomer could be a source of cytotoxicity. It is generally considered to have lower cytotoxicity than glutaraldehyde.
Glutaraldehyde: A widely used and effective crosslinking agent, glutaraldehyde is known to elicit cytotoxic responses due to the potential for leaching of unreacted molecules.[1][2][3] This has led to concerns for its use in long-term biomedical implants.[1]
Genipin: Derived from the gardenia fruit, genipin has emerged as a promising natural crosslinking agent with significantly lower cytotoxicity compared to glutaraldehyde.[4] It has been shown to be biocompatible in various in vitro and in vivo studies.[4]
Data Presentation: Comparative Biocompatibility
The following tables summarize quantitative data from studies on polymers crosslinked with glutaraldehyde and genipin. This data provides a benchmark for the expected performance of GBDA-crosslinked polymers.
Table 1: In Vitro Cytotoxicity Data
| Crosslinker | Polymer Matrix | Cell Line | Assay | Results (Cell Viability %) | Reference |
| Glutaraldehyde | Collagen/Chondroitin Sulfate | Corneal Epithelial Cells | Not Specified | Reduced Bioviability | [2] |
| Glutaraldehyde | Carboxyethylchitosan | Human Fibroblasts | Flow Cytometry | >95% (at 10:1 CEC:aldehyde ratio) | [5] |
| Genipin | Chitosan | 3T3 Fibroblasts | CellTiter-Glo® | High Viability (at 3.1 and 4.4 mM genipin) | |
| Genipin | Chitosan | MG63 Osteoblast-like cells | MTT Assay | ~100% (up to 1.5 mg/mL) |
Table 2: Hemocompatibility Data
| Crosslinker | Polymer Matrix | Assay | Results | Reference |
| Glutaraldehyde | Bovine Pericardium | Partial Thromboplastin Time | >300 s (with heparin modification) | [6] |
| Polyvinyl alcohol (PVA) | Not Applicable (control) | Hemolysis Assay | Non-hemolytic | [7] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below, based on ISO 10993 standards.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
This protocol assesses cell metabolic activity as an indicator of cell viability when exposed to a material extract.
1. Preparation of Material Extracts:
-
Aseptically prepare the crosslinked polymer material.
-
Incubate the material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
The resulting medium is the 100% extract. Prepare serial dilutions (e.g., 50%, 25%, 12.5%).
2. Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts or primary human cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
3. Exposure to Extracts:
-
Remove the culture medium from the wells and replace it with the prepared material extracts and controls (negative control: fresh culture medium; positive control: medium with a known cytotoxic substance).
-
Incubate the cells for 24-72 hours.
4. MTT Assay:
-
After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
Hemolysis Assay (Direct Contact Method based on ISO 10993-4)
This protocol determines the hemolytic potential of a material upon direct contact with blood.
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or rabbit blood anticoagulated with citrate.
-
Centrifuge the blood to separate the plasma and buffy coat.
-
Wash the RBCs three times with phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
2. Material Incubation:
-
Place a defined size of the sterile crosslinked polymer material into a test tube.
-
Add the RBC suspension to the test tube.
-
Include a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., PBS).
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
3. Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
4. Data Analysis:
-
Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis percentage below 2% is generally considered non-hemolytic.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of crosslinked polymers.
Diagram 2: General Cellular Response to Cytotoxic Leachables
Caption: Signaling pathways affected by cytotoxic leachables from biomaterials.
References
- 1. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Genipin and Glutaraldehyde Cross-Linked Chitosan Materials in the Anterior Chamber of the Eye [mdpi.com]
- 5. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional bio-patch crosslinked with glutaraldehyde for enhanced mechanical performance, anti-coagulation properties, and anti-calcification properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Biocompatibility and hemocompatibility of polyvinyl alcohol hydrogel used for vascular grafting--In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Materials Containing Glyoxal bis(diallyl acetal)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of materials containing Glyoxal bis(diallyl acetal) against a representative alternative. Due to the limited availability of direct, publicly accessible long-term stability data for Glyoxal bis(diallyl acetal), this guide synthesizes established principles of acetal (B89532) chemistry, standard stability testing protocols, and data from structurally related compounds to present a representative comparison. The experimental data herein is illustrative and designed to guide researchers in their own stability testing programs.
Introduction to Glyoxal bis(diallyl acetal) and Stability Concerns
Glyoxal bis(diallyl acetal) is a crosslinking agent utilized in various applications, including cosmetics and pharmaceutical formulations. Its acetal linkages, while stable under neutral and basic conditions, are susceptible to degradation in the presence of acid, heat, and humidity. Understanding the long-term stability of materials incorporating this crosslinker is crucial for ensuring product efficacy, safety, and shelf-life.
The primary degradation pathway for acetals is acid-catalyzed hydrolysis. This reaction is initiated by the protonation of one of the oxygen atoms in the acetal group, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Subsequent reaction with water leads to the formation of an aldehyde (glyoxal) and an alcohol (allyl alcohol). The presence of the diallyl groups also introduces the potential for reactions involving the double bonds, such as oxidation.
Comparative Stability Data
To illustrate the potential long-term stability performance, this guide compares a hypothetical material containing Glyoxal bis(diallyl acetal) ("Material A") with a hypothetical material containing a more hydrolytically stable crosslinker, "Crosslinker X" ("Material B"). The following tables summarize representative data from accelerated stability studies conducted under standard International Council for Harmonisation (ICH) conditions.
Table 1: Accelerated Stability Study - Purity of Crosslinker (%)
| Timepoint | Condition: 40°C / 75% RH | Condition: 25°C / 60% RH |
| Material A (Glyoxal bis(diallyl acetal)) | Material B (Crosslinker X) | |
| Initial | 99.8 | 99.9 |
| 1 Month | 98.5 | 99.7 |
| 3 Months | 96.2 | 99.5 |
| 6 Months | 93.1 | 99.2 |
Table 2: Formation of Major Degradation Product (Area % by HPLC)
| Timepoint | Condition: 40°C / 75% RH | Condition: 25°C / 60% RH |
| Material A (Glyoxal) | Material B (Degradant Y) | |
| Initial | < 0.05 | < 0.05 |
| 1 Month | 0.75 | 0.10 |
| 3 Months | 2.10 | 0.25 |
| 6 Months | 4.50 | 0.40 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Accelerated Stability Study
-
Objective: To evaluate the stability of the materials under elevated temperature and humidity conditions to predict long-term shelf life.
-
Methodology:
-
Samples of Material A and Material B were packaged in their proposed commercial containers.
-
Samples were placed in stability chambers maintained at two conditions:
-
40°C ± 2°C and 75% ± 5% Relative Humidity (RH).
-
25°C ± 2°C and 60% ± 5% Relative Humidity (RH).
-
-
Samples were pulled at initial, 1, 3, and 6-month timepoints.
-
At each timepoint, the samples were analyzed for the purity of the crosslinker and the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
2. Analytical Method for Purity and Degradation Products
-
Objective: To quantify the amount of remaining Glyoxal bis(diallyl acetal) or Crosslinker X and their respective primary degradation products.
-
Methodology:
-
Instrumentation: HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: An accurately weighed portion of the material was dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Quantification: The percentage of the crosslinker and its degradation product was determined by comparing the peak areas to that of a reference standard.
-
Visualizations
Degradation Pathway of Glyoxal bis(diallyl acetal)
A Comparative Guide to the Mechanical Properties of Hydrogels: The Impact of Crosslinking Agents
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of the mechanical properties of hydrogels formed using different crosslinking agents, supported by experimental data and detailed methodologies.
Hydrogels, with their high water content and tunable physical properties, are invaluable in biomedical applications such as tissue engineering and drug delivery. Their mechanical behavior—including stiffness, elasticity, and durability—is fundamentally governed by the nature and density of the crosslinks within their three-dimensional polymeric network.[1] Crosslinking can be broadly categorized as either physical, involving reversible interactions, or chemical, which forms irreversible covalent bonds.[2] Generally, chemically crosslinked hydrogels demonstrate superior mechanical strength and stability compared to their physically crosslinked counterparts.[2][3]
This guide focuses on a comparative analysis of commonly used chemical crosslinking agents—glutaraldehyde, genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS)—and their distinct effects on the mechanical properties of hydrogels.
Comparative Analysis of Mechanical Properties
The choice of crosslinking agent significantly influences the tensile strength, compressive modulus, and swelling ratio of hydrogels. The following table summarizes representative data from various studies, highlighting these differences. It is important to note that direct comparisons can be complex due to variations in the base polymer, crosslinker concentration, and experimental conditions across different studies.[1]
| Crosslinking Agent | Base Polymer | Tensile Strength (MPa) | Compressive Modulus (kPa) | Swelling Ratio (%) | Key Characteristics & Cytotoxicity |
| Glutaraldehyde | Gelatin/Dermis | ~0.1 - 1.2[4][5][6] | Increases significantly with concentration[4] | ~765[5][6] | Highly efficient, forms stable crosslinks, but cytotoxic concerns exist.[1] |
| Genipin | Gelatin/Collagen | ~0.05 - 0.5[7][8] | 2 - 10[9][10] | <10 to ~300[9][10][11] | Natural origin, lower cytotoxicity (up to 10,000 times less than glutaraldehyde), promotes cell adhesion.[7][12] |
| EDC/NHS | Gelatin/Collagen | ~0.1 - 0.3[13][14] | ~99.4[13] | Varies significantly with concentration[13][15][16] | "Zero-length" crosslinker, forms amide bonds, generally considered biocompatible.[13] |
| Physical Crosslinking | PVA/Alginate | Generally lower than chemical crosslinking[2][3] | Varies widely | Higher than chemically crosslinked counterparts | Reversible, can be sensitive to environmental changes (pH, temperature), generally biocompatible.[2][17] |
Experimental Protocols
Accurate and reproducible characterization of hydrogel mechanical properties is crucial for their development and application. Below are detailed methodologies for key experiments.
Tensile Strength Testing
Objective: To determine the tensile strength and Young's modulus of the hydrogel.
Methodology:
-
Sample Preparation: Prepare hydrogel samples in a standardized shape (e.g., dumbbell-shaped) using a mold.[18] Ensure uniformity in thickness and width.
-
Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.[1]
-
Testing:
-
Data Analysis:
-
Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Swelling Ratio Determination
Objective: To quantify the hydrogel's ability to absorb and retain water.
Methodology:
-
Initial Measurement: Weigh the dried hydrogel sample (W_d).
-
Swelling: Immerse the dried hydrogel in a suitable solvent (e.g., deionized water or PBS) at a specific temperature.
-
Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, where its weight no longer increases. This may take several hours.
-
Final Measurement: Carefully remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (W_s).
-
Calculation: The swelling ratio (SR) is typically calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100[21]
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis.
Caption: Chemical crosslinking mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of crosslinking on the stiffness and degradation of dermis-derived hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Genipin Vs. Glutaraldehyde: A Safe Crosslinking Alternative - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 8. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genipin cross-linked gelatin hydrogel for encapsulating wharton jelly mesenchymal stem cells and basic fibroblast growth factor delivery in vocal fold regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of genipin-crosslinked gelatin hydrogels for vocal fold injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Genipin Crosslinking on the Properties of Tendon Derived Extracellular Matrix Hydrogels - ProQuest [proquest.com]
- 13. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of effect of processing parameters of 3D printed NHS/EDC crosslinked carboxy methyl cellulose/gelatin hydrogels with machine learning techniques - ProQuest [proquest.com]
- 17. Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 19. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Evaluating the Effect of Glyoxal bis(diallyl acetal) on the Glass Transition Temperature of Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glass transition temperature (Tg) is a critical parameter in polymer science, defining the transition from a rigid, glassy state to a more flexible, rubbery state. For applications in drug development and material science, the ability to precisely modulate the Tg of a polymer is paramount for controlling drug release profiles, mechanical properties, and overall performance. This guide provides a comparative analysis of Glyoxal bis(diallyl acetal) as a potential modulator of polymer Tg, placed in context with other diallyl compounds for which experimental data is available. Due to a lack of direct experimental data for Glyoxal bis(diallyl acetal), this guide leverages data from analogous structures to infer its potential effects.
Theoretical Framework: The Role of Crosslinking on Glass Transition Temperature
The glass transition temperature of a polymer is fundamentally linked to the mobility of its polymer chains. Additives that restrict this mobility will increase the Tg, while those that increase the free volume between chains and facilitate movement will decrease it.
-
Crosslinking Agents: These molecules form covalent bonds between polymer chains, creating a network structure. This network significantly restricts the segmental motion of the polymer chains, requiring more thermal energy to induce the transition from a glassy to a rubbery state. Consequently, the addition of a crosslinking agent typically leads to an increase in the glass transition temperature. Glyoxal bis(diallyl acetal), with its two diallyl groups, is anticipated to function as a crosslinking agent, thereby increasing the Tg of polymers it is incorporated into.
-
Plasticizers: In contrast, plasticizers are small molecules that position themselves between polymer chains, increasing the intermolecular distance (free volume). This separation reduces the intermolecular forces and allows the polymer chains to move more easily, resulting in a lower glass transition temperature.
Comparative Analysis of Diallyl Compounds on Polymer Tg
| Polymer Matrix | Additive (Crosslinker) | Concentration (% w/w) | Resulting Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(vinyl chloride) (PVC) | Diallyl phthalate (B1215562) (DAP) | Not specified | High | [1] |
| Acrylic Latex PSA | Diallyl maleate (B1232345) (DAM) | Increasing amounts | Significantly elevated | [2] |
| Diallyl Phthalate (DAP) Resin | - | 100% (as the thermoset) | 150 - 165 | [3][4] |
Note: The data presented is qualitative or for the pure crosslinked resin itself due to the nature of the available literature. Direct quantitative comparisons of Tg shifts in a specific polymer matrix upon addition of these crosslinkers are limited.
Inference for Glyoxal bis(diallyl acetal):
Based on its chemical structure, Glyoxal bis(diallyl acetal) possesses four allyl functional groups, suggesting a higher potential for crosslink density compared to diallyl phthalate and diallyl maleate, which have two. A higher crosslink density generally leads to a more significant increase in the glass transition temperature. Therefore, it is hypothesized that Glyoxal bis(diallyl acetal) would be an effective crosslinking agent, leading to a notable increase in the Tg of polymers it is blended with. The magnitude of this increase would be dependent on the specific polymer matrix, the concentration of the additive, and the curing conditions.
Experimental Protocols for Measuring Glass Transition Temperature
The two most common and reliable techniques for determining the glass transition temperature of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Detailed Protocol based on ASTM D3418:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[5]
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty sealed aluminum pan is used as a reference.
-
Thermal Program:
-
The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated at a constant rate, commonly 10 or 20 °C/min, to a temperature above its expected Tg and melting point (if applicable).[6]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to a sub-Tg temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second scan to ensure the material is in a comparable state.
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, frequency, and time. It applies an oscillatory force to the sample and measures the resulting displacement. The glass transition is characterized by a sharp drop in the storage modulus (E') and a peak in the loss modulus (E'') or the tan delta (the ratio of loss modulus to storage modulus).
Detailed Protocol based on ASTM D7028:
-
Sample Preparation: A rectangular specimen of defined dimensions (e.g., 56 x 12 x 2.0 mm) is prepared. The sample should have smooth, parallel edges.
-
Instrument Setup: The DMA is configured with an appropriate clamping system (e.g., single or dual cantilever, three-point bending). The instrument is calibrated for force, displacement, and temperature.
-
Experimental Parameters:
-
An oscillatory frequency is selected, typically 1 Hz.
-
A small, constant strain or stress is applied to the sample in the linear viscoelastic region.
-
The sample is subjected to a controlled temperature ramp, for example, at a heating rate of 5 °C/min. The temperature range should encompass the expected Tg.
-
-
Data Analysis: The glass transition temperature can be determined from:
-
The onset of the significant drop in the storage modulus (E').
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan delta curve. The method of determination should always be reported alongside the Tg value.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental process and decision-making, the following diagrams are provided.
Conclusion
While direct experimental evidence for the effect of Glyoxal bis(diallyl acetal) on the glass transition temperature of polymers is currently lacking in published literature, its chemical structure strongly suggests its role as a potent crosslinking agent. By comparing it with other diallyl compounds like diallyl phthalate and diallyl maleate, it is reasonable to predict that Glyoxal bis(diallyl acetal) will increase the Tg of polymers. The extent of this increase is expected to be significant due to its potential for creating a high-density crosslinked network. For researchers and professionals in drug development and material science, Glyoxal bis(diallyl acetal) represents a promising candidate for applications requiring enhanced thermal stability and mechanical integrity of polymeric materials. Further experimental investigation is warranted to quantify its precise effect on the Tg of various polymers.
References
Safety Operating Guide
Safe Disposal of Glyoxal bis(diallyl acetal): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Glyoxal bis(diallyl acetal) (CAS RN: 16646-44-9), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Glyoxal bis(diallyl acetal) is a combustible liquid that is harmful if swallowed or in contact with skin.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE): Before handling Glyoxal bis(diallyl acetal), all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter.[2]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the exposed individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention.
Quantitative Safety Data
The following table summarizes key quantitative safety data for Glyoxal bis(diallyl acetal).
| Property | Value | Source |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Density | 1.001 g/mL at 25 °C | [2] |
| Boiling Point | 155-160 °C at 25 mmHg | [2] |
| Hazard Classification | Acute Toxicity 4, Oral; Combustible Liquid | [2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Glyoxal bis(diallyl acetal) is to collect it as chemical waste for pickup by a licensed hazardous waste disposal service.[3][4] On-site neutralization is not recommended due to the potential for hazardous reactions and the formation of other regulated compounds.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container:
-
Use the original container if it is in good condition.[4]
-
If the original container is not available or suitable, use a clean, dry, and compatible chemical waste container. Recommended materials include glass or plastic containers that can be securely sealed.[4][5]
-
Ensure the container has a tight-fitting screw cap to prevent leakage and evaporation.[6]
-
-
Label the Waste Container:
-
Waste Segregation:
-
Storage of Waste:
-
Arranging for Disposal:
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Glyoxal bis(diallyl acetal).
Caption: Disposal workflow for Glyoxal bis(diallyl acetal).
References
- 1. Glyoxal bis(diallyl acetal) [chembk.com]
- 2. Glyoxal bis(diallyl acetal) 16646-44-9 [sigmaaldrich.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Buy Glyoxal bis(diallyl acetal) | 16646-44-9 [smolecule.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling Glyoxal bis(diallyl acetal)
This guide provides immediate safety, handling, and disposal protocols for Glyoxal bis(diallyl acetal) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and establish clear operational plans for the use and disposal of this chemical.
I. Personal Protective Equipment (PPE)
When handling Glyoxal bis(diallyl acetal), it is imperative to use appropriate personal protective equipment to prevent exposure. The substance is classified as harmful if swallowed and in contact with skin.[1][2] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Routine Handling & Weighing | Chemical safety goggles | Nitrile rubber gloves (for incidental contact) | Not generally required if handled in a well-ventilated area or chemical fume hood | Laboratory coat |
| Mixing & Reactions | Chemical safety goggles and face shield | Nitrile rubber gloves (consult manufacturer for breakthrough times for prolonged contact) | Air-purifying respirator with organic vapor cartridges if not in a fume hood or if ventilation is inadequate | Chemical-resistant laboratory coat or apron |
| Large Volume Transfers | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Air-purifying respirator with organic vapor cartridges | Chemical-resistant suit or apron over a laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Air-purifying respirator with organic vapor cartridges | Chemical-resistant suit and boots |
II. Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
A. Handling Procedures:
-
Ventilation: Always handle Glyoxal bis(diallyl acetal) in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Equipment: Use compatible materials for all containers and transfer equipment. Ensure all equipment is clean and dry before use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
B. Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
III. Disposal Plan
Proper disposal of Glyoxal bis(diallyl acetal) and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic compound, it must be disposed of as hazardous chemical waste.
A. Waste Collection:
-
Container: Collect waste Glyoxal bis(diallyl acetal) in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Segregation: Do not mix with halogenated solvents or other incompatible waste streams. Keep non-halogenated organic waste separate.[3][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Glyoxal bis(diallyl acetal)"), and a list of all components and their approximate percentages.
B. Disposal Procedure:
-
Licensed Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed environmental or hazardous waste disposal company.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before discarding it in accordance with institutional guidelines.
IV. Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
A. Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of Glyoxal bis(diallyl acetal).
Caption: Workflow for a chemical spill response.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
